Peptide M acetate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C83H145N21O33 |
|---|---|
Molecular Weight |
1965.2 g/mol |
IUPAC Name |
acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H141N21O31.C2H4O2/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113;1-2(3)4/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133);1H3,(H,3,4)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,58-,59-,60-,61-,62-,63-,64-;/m0./s1 |
InChI Key |
GYJSHLFPADZXAV-UWHKHKOOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Peptide M Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide M acetate (B1210297) is a synthetic, 18-amino acid peptide corresponding to residues 303-322 of bovine retinal S-antigen. Its primary and well-documented biological activity is the induction of Experimental Autoimmune Uveitis (EAU) in animal models, making it a critical tool for studying the pathogenesis of autoimmune uveitis and for the preclinical evaluation of potential therapeutics. This guide provides a comprehensive overview of Peptide M acetate, including its amino acid sequence, its role in inducing autoimmune disease, detailed experimental protocols, and the associated immunological signaling pathways.
This compound: Core Data
Amino Acid Sequence
The amino acid sequence of Peptide M is presented in both three-letter and single-letter codes. The acetate salt form is common for synthetic peptides to improve stability and solubility.
Table 1: Amino Acid Sequence of Peptide M
| Representation | Sequence |
| Single-Letter Code | DTNLASSTIIKEGIDKTV |
| Three-Letter Code | Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val |
Biological Activity: Induction of Experimental Autoimmune Uveitis (EAU)
Peptide M is a potent immunogenic peptide capable of inducing EAU, a T-cell mediated autoimmune disease that serves as a model for human uveitis.[1][2] The disease is characterized by inflammation of the uvea, retina, and pineal gland. Structural studies have indicated that Peptide M can form macromolecular assemblies and adopt an intermolecular beta-sheet structure, which may be crucial for its immunogenic activity and its ability to be presented by Major Histocompatibility Complex (MHC) molecules to T-cell receptors.
The immunodominant nature of this peptide fragment of S-antigen is believed to be a key factor in breaking immune tolerance and initiating the autoimmune response that leads to uveitis. Both Th1 and Th17 cells have been implicated as key drivers of the inflammatory response in EAU.
Experimental Protocols
Induction of Experimental Autoimmune Uveitis (EAU) with Peptide M
This protocol outlines the general procedure for inducing EAU in Lewis rats, a commonly used model for this disease.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Bordetella pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Emulsification equipment (e.g., two syringes and a connecting needle)
-
Syringes and needles for injection
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare a 1:1 emulsion of the Peptide M solution with CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes.
-
Connect the two syringes with a Luer lock connector and force the contents back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Inject 100 µL of the emulsion subcutaneously into one hind footpad of each Lewis rat. The final dose of Peptide M is typically 50 µg per rat.
-
-
Adjuvant Administration:
-
On the same day as the immunization, administer a subcutaneous injection of Bordetella pertussis toxin (typically 1 µg per rat) as an additional adjuvant to enhance the immune response.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of EAU, which typically develop 10-14 days after immunization.
-
Clinical scoring of uveitis can be performed using a slit lamp or fundoscopy.
-
Table 2: Clinical Scoring of Experimental Autoimmune Uveitis
| Score | Clinical Signs |
| 0 | No signs of inflammation. |
| 1 | Mild anterior uveitis, few inflammatory cells in the anterior chamber. |
| 2 | Moderate anterior uveitis, significant cells and flare in the anterior chamber. |
| 3 | Severe anterior uveitis with fibrin (B1330869) formation and/or posterior synechiae. |
| 4 | Panuveitis with severe inflammation in both anterior and posterior segments. |
Source: Adapted from established EAU scoring protocols.
Lymphocyte Proliferation Assay
This assay measures the cellular immune response to Peptide M by quantifying the proliferation of lymphocytes upon stimulation with the peptide.
Materials:
-
Spleen or lymph nodes from immunized and control animals
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
This compound
-
Concanavalin A (ConA) or other mitogen (positive control)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT)
-
96-well cell culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer/plate reader (for non-radioactive methods)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized and control animals.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture:
-
Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Add Peptide M to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).
-
Include wells with medium alone (negative control) and a mitogen like ConA (positive control).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
Proliferation Measurement ([³H]-thymidine incorporation):
-
18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (medium alone) wells. An SI greater than 2 is typically considered a positive response.
-
Signaling Pathways in Peptide M-Induced Uveitis
The induction of EAU by Peptide M is a complex process involving the activation of autoreactive T cells and the subsequent inflammatory cascade. The primary signaling events are initiated by the presentation of Peptide M by antigen-presenting cells (APCs) to CD4+ T cells.
T-Cell Activation and Differentiation
The binding of the Peptide M-MHC class II complex on an APC to the T-cell receptor (TCR) on a naive CD4+ T cell triggers a cascade of intracellular signaling events. This leads to the activation, proliferation, and differentiation of the T cell into effector T helper (Th) subsets, primarily Th1 and Th17 cells.
Effector Cytokine Signaling
Activated Th1 and Th17 cells migrate to the eye and release pro-inflammatory cytokines that mediate the tissue damage seen in uveitis.
-
Th1 Pathway: Th1 cells produce interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). IFN-γ activates macrophages and enhances the expression of MHC molecules, further amplifying the immune response.
-
Th17 Pathway: Th17 cells secrete interleukin-17 (IL-17), which recruits neutrophils and other inflammatory cells to the site of inflammation.
Quantitative Data
The following tables summarize typical quantitative data obtained from EAU studies using Peptide M or similar uveitogenic peptides.
Table 3: Lymphocyte Proliferation in Response to Peptide M
| Treatment Group | Stimulant | Mean CPM ± SD | Stimulation Index (SI) |
| Control | Medium | 500 ± 50 | 1.0 |
| Peptide M (10 µg/mL) | 600 ± 75 | 1.2 | |
| Peptide M Immunized | Medium | 1,500 ± 200 | 1.0 |
| Peptide M (10 µg/mL) | 15,000 ± 1,500 | 10.0 |
Data are representative and may vary between experiments.
Table 4: Cytokine Profile in Draining Lymph Nodes of Peptide M-Immunized Animals
| Cytokine | Control (pg/mL) | Peptide M Immunized (pg/mL) |
| IFN-γ | < 10 | 500 - 1500 |
| IL-17A | < 5 | 800 - 2000 |
| IL-10 | < 20 | 50 - 100 |
Data are representative and may vary between experiments.
Conclusion
This compound is an indispensable tool for the study of autoimmune uveitis. Its well-defined amino acid sequence and potent uveitogenic properties allow for the consistent induction of EAU in animal models. The experimental protocols and an understanding of the underlying T-cell mediated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and treat this sight-threatening disease. Further research into the specific intracellular signaling cascades triggered by Peptide M in different immune cell subsets will continue to refine our understanding of its mechanism of action and may reveal novel therapeutic targets.
References
The Multifaceted Identity of Peptide M Acetate: A Technical Guide
The designation "Peptide M acetate" does not refer to a single, universally recognized molecule. Instead, it encompasses at least three distinct peptides from disparate biological contexts, each with unique discovery histories, structures, and functions. The "acetate" suffix common to commercially available synthetic peptides denotes the salt form, which enhances stability and solubility, but does not alter the peptide's core identity. This guide provides an in-depth technical overview of the three prominent molecules known as Peptide M: a key player in autoimmune research derived from retinal S-antigen, a valuable tool in immunology from streptococcal M protein, and a bioactive component of wasp venom.
Peptide M (Retinal S-Antigen Fragment): A Tool for Autoimmune Uveitis Research
Discovery and History: Peptide M, in this context, is an 18-amino acid synthetic peptide corresponding to a fragment of bovine retinal S-antigen (also known as arrestin-1).[1][2][3] Its discovery was a pivotal moment in the study of autoimmune diseases, particularly autoimmune uveitis. Researchers identified that immunization with the full S-antigen protein could induce experimental autoimmune uveitis (EAU) in animals, providing a model for human uveitis.[1][4] Subsequent investigations to pinpoint the specific regions of the S-antigen responsible for this pathogenic effect led to the identification and synthesis of Peptide M as a potent uveitogenic epitope.[1][2] This peptide has since become a standard tool for inducing EAU in laboratory animals, including rats, guinea pigs, and non-human primates, to study the mechanisms of autoimmune inflammation and to test potential therapies.[1][5][6]
Structure and Properties:
| Property | Value |
| Amino Acid Sequence | DTNLASSTIIKEGIDKTV |
| Molecular Formula | C81H141N21O31 |
| Molecular Weight | 1905.11 g/mol |
| Source | Synthetic, derived from bovine retinal S-antigen (positions 303-320) |
Mechanism of Action:
The immunopathogenic activity of Peptide M is rooted in its ability to mimic a self-antigen and trigger a T-cell mediated autoimmune response. The process begins with the introduction of Peptide M into a susceptible animal, typically emulsified in an adjuvant to enhance the immune response.
Experimental Protocols:
A standard protocol for inducing EAU in Lewis rats using Peptide M is as follows:
-
Preparation of Emulsion:
-
Dissolve Peptide M acetate (B1210297) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 2.5 mg/mL.
-
Create a stable water-in-oil emulsion by vigorously mixing the Peptide M solution and the CFA.
-
-
Immunization:
-
Anesthetize the animal (e.g., Lewis rat).
-
Inject a total of 100 µL of the emulsion, divided between the two hind footpads (50 µL each). The total dose of Peptide M is typically 50 µg per rat.
-
-
Monitoring and Assessment:
-
Monitor the animals daily for clinical signs of uveitis, which typically appear 10-14 days post-immunization. Signs include iris hyperemia and cellular infiltration in the anterior chamber.
-
Clinical scoring can be performed using a slit lamp.
-
For histological analysis, eyes are enucleated at the peak of the disease, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation and retinal damage.
-
Peptide M (Streptococcal M Protein Derivative): An Affinity Ligand for IgA Purification
Discovery and History: This version of Peptide M is a 50-amino acid synthetic peptide derived from the M protein of Streptococcus pyogenes (Group A Streptococcus).[7] The M protein is a major virulence factor of this bacterium and is known to interact with various host proteins.[8][9] Certain M proteins were discovered to have a high affinity for the Fc region of human immunoglobulin A (IgA).[10][11][12] This observation led to the development of a synthetic peptide, termed Peptide M, that retains this IgA-binding property.[7][13] It has been engineered for enhanced stability and binding, often including an additional C-terminal cysteine residue for immobilization onto a solid support for affinity chromatography.[7][13]
Structure and Properties:
| Property | Value |
| Amino Acid Sequence | Varies depending on the specific M protein source, but is a 50-residue peptide. |
| Source | Synthetic, derived from the IgA-binding region of streptococcal M protein. |
| Binding Specificity | Binds to the Fc region of human IgA1 and IgA2 subclasses.[7] |
Mechanism of Action:
Peptide M functions as an affinity ligand by specifically binding to the Fc region of human IgA. This interaction is non-immune, meaning it is independent of the antigen-binding (Fab) region of the antibody. This property allows for the selective capture of IgA from complex mixtures such as serum, plasma, or cell culture supernatants.
Experimental Protocols:
A general protocol for the purification of human IgA using Peptide M-agarose is as follows:
-
Column Preparation:
-
Pack a chromatography column with Peptide M-agarose resin.
-
Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).
-
-
Sample Application:
-
Clarify the sample (e.g., serum) by centrifugation or filtration to remove any particulate matter.
-
Apply the sample to the equilibrated column at a flow rate that allows for efficient binding.
-
-
Washing:
-
Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound IgA using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).
-
Collect the eluate in fractions containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately restore a neutral pH and preserve the integrity of the purified IgA.
-
-
Analysis:
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Determine the concentration of the purified IgA using a spectrophotometer or a protein assay.
-
Vespid Chemotactic Peptide M: A Bioactive Component of Wasp Venom
Discovery and History: Vespid chemotactic peptide M was first identified in the venom of the Asian giant hornet (Vespa mandarinia).[14] It belongs to a family of chemotactic peptides found in the venom of various wasp species.[15][16] These peptides are characterized by their ability to attract immune cells, particularly neutrophils, to the site of envenomation, contributing to the local inflammatory response.[14]
Structure and Properties:
| Property | Value |
| Amino Acid Sequence | FLPIIGKLLSGLL-NH2 (C-terminally amidated) |
| Molecular Weight | ~1384 Da |
| Source | Venom of Vespa mandarinia (Asian giant hornet) |
Mechanism of Action:
Vespid chemotactic peptide M exerts its biological effects through multiple mechanisms:
-
Chemotaxis: It acts as a chemoattractant for neutrophils, guiding them to the site of inflammation.[14]
-
Mast Cell Degranulation: It can induce the release of histamine (B1213489) and other inflammatory mediators from mast cells.[14]
-
Antimicrobial Activity: It exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[14]
The chemotactic and mast cell degranulating activities are thought to be mediated by interactions with G-protein coupled receptors on the surface of immune cells.
Experimental Protocols:
Research on vespid chemotactic peptide M typically involves in vitro assays to characterize its biological activities.
-
Chemotaxis Assay:
-
Place a suspension of neutrophils in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane.
-
Add Vespid chemotactic peptide M to the lower chamber.
-
Incubate for a period of time to allow for cell migration.
-
Quantify the number of neutrophils that have migrated through the membrane into the lower chamber, for example, by microscopy or flow cytometry.
-
-
Antimicrobial Assay (Broth Microdilution):
-
Prepare serial dilutions of Vespid chemotactic peptide M in a liquid growth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate growth conditions.
-
Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the microorganism.
-
References
- 1. S-antigen: from gene to autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lymphocyte responses to peptide M and to retinal S-antigen in uveitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. An 18-mer peptide derived from the retinal S antigen induces uveitis and pinealitis in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-antigen: experimental autoimmune uveitis induced in guinea pigs with two synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. M Protein and Other Surface Proteins on Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. M protein (Streptococcus) - Wikipedia [en.wikipedia.org]
- 10. Tissue Deposits of IgA-Binding Streptococcal M Proteins in IgA Nephropathy and Henoch-Schönlein Purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Localization of immunoglobulin A-binding sites within M or M-like proteins of group A streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonimmune antibody interactions of Group A Streptococcus M and M-like proteins | PLOS Pathogens [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. Bioactive Peptides and Proteins from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Peptide M Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide M, an 18-amino acid synthetic peptide with the sequence Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val (DTNLASSTIIKEGIDKTV), is a well-characterized uveitogenic peptide derived from the bovine retinal S-antigen. Its ability to induce experimental autoimmune uveitis (EAU) in animal models makes it a critical tool for studying the pathogenesis of autoimmune eye diseases and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Peptide M, culminating in its acetate (B1210297) salt form, which is often preferred for biological studies due to its biocompatibility.
Peptide M: Chemical and Physical Properties
| Property | Value |
| Sequence | Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val |
| Molecular Formula (Free Peptide) | C81H141N21O31 |
| Molecular Weight (Free Peptide) | 1905.11 g/mol |
| Molecular Formula (Acetate Salt) | C83H145N21O33 |
| Molecular Weight (Acetate Salt) | 1965.16 g/mol |
Part 1: Synthesis of Peptide M via Solid-Phase Peptide Synthesis (SPPS)
The standard method for the chemical synthesis of peptides is Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed method due to its milder deprotection conditions compared to the Boc/Bzl strategy.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Peptide M
This protocol outlines a representative manual synthesis of Peptide M on a 0.1 mmol scale.
1. Resin Selection and Preparation:
-
Resin: Rink Amide resin is a suitable choice for the synthesis of a C-terminally amidated peptide. For a peptide with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would be appropriate.
-
Procedure:
-
Place 300 mg of Rink Amide resin (substitution level of ~0.3-0.8 mmol/g) in a fritted syringe reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour at room temperature.
-
Drain the DMF.
-
2. Fmoc Deprotection:
-
Reagent: 20% piperidine (B6355638) in DMF (v/v).
-
Procedure:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the resin for 3 minutes at room temperature.
-
Drain the reagent.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
3. Amino Acid Coupling:
-
Reagents:
-
Fmoc-protected amino acids (4 equivalents)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Solvent: DMF
-
-
Procedure (for each amino acid in the sequence, starting from the C-terminus):
-
In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
-
After a complete coupling, drain the reaction mixture and wash the resin with DMF (3 x 5 mL) and then dichloromethane (B109758) (DCM) (3 x 5 mL).
-
4. Cleavage and Deprotection:
-
Reagent (Cleavage Cocktail): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during deprotection.
-
Procedure:
-
Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (10 mL per gram of resin) to the peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under vacuum.
-
Synthesis Workflow
Peptide M Acetate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Peptide M acetate (B1210297). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this synthetic peptide. The information presented herein is critical for ensuring the integrity and successful application of Peptide M acetate in experimental settings.
Introduction to this compound
This compound is a synthetic 18-amino acid peptide with the sequence DTNLASSTIIKEGIDKTV. It corresponds to the 303-322 amino acid fragment of bovine retinal S-antigen.[1][2] This peptide is a well-established tool in immunological research, primarily used to induce experimental autoimmune uveitis (EAU) in animal models.[1][2] EAU serves as a valuable model for studying human uveitis, an inflammatory condition that can lead to severe vision impairment. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for obtaining reliable and reproducible experimental outcomes.
Solubility Profile
The solubility of a peptide is fundamentally governed by its amino acid composition, sequence, and the presence of charged residues. While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be predicted based on its sequence. Peptide M has a mix of hydrophobic and hydrophilic residues and an overall neutral charge at physiological pH, which can present solubility challenges.
Recommended Solvents and General Solubility Guidelines
Based on its amino acid composition, the following solvents are recommended for dissolving this compound. It is always advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.
| Solvent | Recommendation | Remarks |
| Dimethyl sulfoxide (B87167) (DMSO) | Primary Recommendation | This compound is known to be soluble in DMSO.[3] Use a minimal amount of DMSO to initially dissolve the peptide, then slowly add the desired aqueous buffer with gentle vortexing. |
| Water (Sterile, Deionized) | Secondary Recommendation | Direct dissolution in water may be difficult due to the presence of hydrophobic residues. Sonication may aid in dissolution. |
| Aqueous Acetic Acid (e.g., 10%) | Alternative for Basic Peptides | As Peptide M has a slightly basic character, a dilute acidic solution can aid in solubilization by protonating acidic residues.[3][4] |
| Aqueous Ammonium Bicarbonate (e.g., 0.1 M) | Alternative for Acidic Peptides | Not the first choice for Peptide M, but can be tested if other solvents fail. |
Experimental Protocol for Determining Solubility
This protocol outlines a systematic approach to determine the solubility of this compound in a desired solvent.
Materials:
-
This compound (lyophilized powder)
-
Selected solvent (e.g., DMSO, sterile water)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small, precise volume of the chosen solvent to a pre-weighed amount of the peptide to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.
-
Visual Inspection: Visually inspect the solution for any particulate matter. A fully dissolved peptide solution should be clear.
-
Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.
-
Quantification: Carefully transfer the supernatant to a new tube. Determine the peptide concentration in the supernatant using a spectrophotometer (at 280 nm, if Trp or Tyr are present, which is not the case for Peptide M) or, more accurately, by RP-HPLC with a standard curve.
-
Calculation: The solubility is the concentration of the peptide in the clear supernatant.
Stability Profile
The stability of this compound is crucial for its biological activity. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and aggregation. Stability is influenced by temperature, pH, and whether the peptide is in a lyophilized state or in solution.
Lyophilized vs. Solution Stability
Lyophilized peptides are significantly more stable than peptides in solution.[5][6][7] When stored correctly, lyophilized this compound can be stable for years. In contrast, peptides in solution are susceptible to chemical degradation and microbial contamination, limiting their shelf-life to weeks or even days, depending on the storage conditions.[5][8]
| Storage Form | Recommended Temperature | Expected Stability |
| Lyophilized Powder | -20°C or -80°C | Years |
| In Solution | -20°C or -80°C (aliquoted) | Weeks to months (avoid freeze-thaw cycles) |
| In Solution | 4°C | Days |
Factors Affecting Stability in Solution
-
pH: Peptides are generally most stable at a pH between 5 and 6.[8] Alkaline pH can accelerate the deamidation of asparagine and glutamine residues.
-
Oxidation: Peptides containing methionine, cysteine, or tryptophan are prone to oxidation. While Peptide M does not contain these residues, the use of sterile, degassed buffers is still good practice.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. It is highly recommended to aliquot peptide solutions into single-use volumes.[8]
Experimental Protocol for Assessing Stability
This protocol provides a framework for evaluating the stability of this compound in a specific buffer and at a defined temperature over time.
Materials:
-
This compound solution of known concentration
-
Stability buffer (e.g., PBS, pH 7.4)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for degradation product identification)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the stability buffer at the desired concentration.
-
Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes.
-
Time Zero (T0) Analysis: Immediately analyze one aliquot by RP-HPLC to determine the initial purity and concentration. This serves as the baseline.
-
Incubation: Place the remaining aliquots at the different storage temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one aliquot from each temperature condition.
-
HPLC Analysis: Analyze each aliquot by RP-HPLC.
-
Data Analysis: Compare the peak area of the intact Peptide M at each time point to the T0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated.
Signaling Pathway in Experimental Autoimmune Uveitis
Peptide M induces EAU by acting as an antigen that triggers a T-cell mediated autoimmune response against retinal proteins. The following diagram illustrates the general signaling cascade initiated by the presentation of an autoantigenic peptide like Peptide M, leading to retinal inflammation.
References
- 1. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphocyte responses to peptide M and to retinal S-antigen in uveitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. bachem.com [bachem.com]
- 7. 多肽的穩定性和潛在降解途徑 [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
In-depth Technical Guide: Peptide M Acetate Research
An Important Note on "Peptide M Acetate"
Initial research into "this compound" reveals a significant ambiguity in the scientific literature. The term "Peptide M" is used to describe several distinct peptides with different origins and functions. The "acetate" suffix typically refers to the salt form of the peptide, a common practice in peptide synthesis and formulation, and does not fundamentally alter the peptide's biological activity. This guide will provide a comprehensive literature review for the most prominently researched entities referred to as "Peptide M." For each, we will delve into the available quantitative data, experimental protocols, and associated signaling pathways as requested.
Part 1: Uveopathogenic Peptide M from Retinal S-Antigen
The most extensively studied "Peptide M" is a fragment of the retinal S-antigen (also known as arrestin). This peptide is a critical tool in ophthalmological research, primarily for its ability to induce Experimental Autoimmune Uveitis (EAU), an animal model for human autoimmune uveitis.
Core Characteristics
-
Origin: A synthetic 18-amino acid peptide corresponding to positions 303-320 of bovine retinal S-antigen.[1][2][3]
-
Amino Acid Sequence: DTNLASSTIIKEGIDKTV[4]
-
Primary Function: Uveitopathogenic agent used to induce Experimental Autoimmune Uveitis (EAU) in laboratory animals.[1][2][3]
Quantitative Data
The following table summarizes the quantitative data related to the induction of EAU using Peptide M in Lewis rats.
| Parameter | Value | Species/Model | Reference |
| Minimum Uveitogenic Dose | 5 µg | Lewis Rat | [1] |
| Dose for Severe Inflammation | > 50 µg | Lewis Rat | [1] |
| Immunization Dose (Humanized Mice) | 150 µg | HLA-DR4(0402) Tg Mice | [2] |
| Pathogenic Dose (Primates) | Not explicitly defined, but immunization with Peptide M induced EAU in some monkeys. | Cynomolgus monkeys | [4] |
Experimental Protocols
This protocol outlines the standard procedure for inducing EAU in Lewis rats using Peptide M.
Materials:
-
Peptide M (synthetic, >95% purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/ml)
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional, but enhances disease severity and onset)
-
Phosphate-buffered saline (PBS) or sterile saline
-
Syringes and needles for immunization
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve Peptide M in sterile PBS or saline at a concentration of 1 mg/ml.
-
Create a 1:1 (v/v) emulsion of the Peptide M solution with CFA. This can be achieved by vortexing or sonicating the mixture until a stable, white emulsion is formed. The stability can be tested by placing a drop on a water surface; a stable emulsion will not disperse.
-
-
Immunization:
-
Administer the Peptide M/CFA emulsion subcutaneously to Lewis rats. A total volume of 100-200 µl is typically divided among the hind legs and the base of the tail.[2][5] The dose of Peptide M can range from 5 µg to 100 µg per animal.[1]
-
(Optional) Concurrently with the peptide immunization, an intraperitoneal (i.p.) injection of Pertussis Toxin (0.2-0.4 µg) can be administered to enhance the inflammatory response.[2][5]
-
-
Disease Monitoring and Scoring:
-
Monitor the animals for clinical signs of uveitis starting from day 7 post-immunization. Clinical signs include iris and pericorneal hyperemia and exudates in the anterior chamber.[1]
-
For histological scoring, animals are euthanized at various time points (e.g., day 21-35 post-immunization).[5] Eyes are enucleated, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Histopathological scoring is based on the severity of inflammatory cell infiltration in the anterior chamber, vitreous, and retina, as well as structural damage to the retinal layers, particularly the photoreceptor layer.[1][5] Scores typically range from 0 (no disease) to 4 (severe inflammation with complete destruction of the photoreceptor layer).[5]
-
This assay is used to measure the cellular immune response to Peptide M.
Materials:
-
Spleen or lymph nodes from immunized animals
-
Peptide M
-
RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and other necessary components
-
96-well culture plates
-
³H-thymidine for proliferation measurement
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes of Peptide M-immunized animals.
-
Cell Culture: Plate the cells in 96-well plates at a density of approximately 5 x 10⁵ cells/well.[6]
-
Antigen Stimulation: Add Peptide M to the wells at various concentrations (e.g., 10-25 µM).[2][6] Include control wells with no antigen and wells with a mitogen (e.g., Concanavalin A) as a positive control.
-
Proliferation Measurement:
-
Incubate the plates for 72-96 hours.
-
Add ³H-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter. The results are often expressed as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).
-
Signaling Pathway
The pathogenesis of EAU induced by Peptide M is a classic example of a T-cell-mediated autoimmune disease. The signaling pathway involves the presentation of the peptide by antigen-presenting cells (APCs) to CD4+ T-helper cells, which then orchestrate an inflammatory attack on the retina.
Caption: T-Cell activation pathway in Peptide M-induced EAU.
This concludes the section on the uveopathogenic Peptide M. The subsequent sections will address the other identified "Peptide M" variants.
References
- 1. S-antigen. Experimental autoimmune uveitis following immunization with a small synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uveitis-associated epitopes of retinal antigens are pathogenic in the humanized mouse model of uveitis and identify autoaggressive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hkjo.hk [hkjo.hk]
- 4. upload.orthobullets.com [upload.orthobullets.com]
- 5. JCI - A humanized model of experimental autoimmune uveitis in HLA class II transgenic mice [jci.org]
- 6. A humanized model of experimental autoimmune uveitis in HLA class II transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Safety and Toxicity of Peptides Referred to as "Peptide M"
Disclaimer: The term "Peptide M" is not a unique identifier for a single molecular entity. Scientific literature and patents refer to several distinct peptides as "Peptide M." This guide provides an in-depth analysis of the safety and toxicity data for some of these molecules, based on available information. It is crucial for researchers and drug developers to specify the precise amino acid sequence or a unique identifier when investigating or reporting on a particular peptide to avoid ambiguity.
Peptide M (SEQ ID NO: 1) Acetate (B1210297): An Interleukin-23 Receptor Inhibitor
One specific entity referred to as "the acetate form of the peptide of SEQ ID NO: 1" is detailed in a patent for compositions of peptide inhibitors of the Interleukin-23 receptor.[1] This peptide is being investigated for its therapeutic potential, likely in the context of inflammatory and autoimmune diseases.
Quantitative Safety and Toxicity Data
Preclinical toxicology data for the acetate form of the peptide of SEQ ID NO: 1 suggests a favorable safety profile, with a five-fold relative increase in systemic exposure from an enhanced oral formulation being covered by existing preclinical toxicology margins.[1] However, specific quantitative data such as LD50 or NOAEL values are not provided in the available search results.
Table 1: Summary of Preclinical Safety Data for Peptide M (SEQ ID NO: 1) Acetate
| Parameter | Finding | Reference |
| Preclinical Toxicology | Existing margins cover a 5-fold increase in systemic exposure from an enhanced oral formulation. | [1] |
Experimental Protocols
In Vivo Model of Inflammatory Bowel Disease (IBD):
The efficacy of the peptide of SEQ ID NO: 1 was evaluated in a rat trinitrobenzenesulfonic acid (TNBS) model of IBD. Oral dosing was utilized in this model to assess the peptide's ability to reduce gut inflammation.[1]
Signaling Pathway
While the direct signaling pathway of this specific Peptide M is not detailed in the provided results, as an IL-23 receptor inhibitor, it would likely interfere with the IL-23/IL-17 axis, a key pathway in many inflammatory diseases.
Caption: Proposed mechanism of action for Peptide M (SEQ ID NO: 1) Acetate.
Vespakinin-M (VK): A Natural Peptide from Wasp Venom
Vespakinin-M is a novel bradykinin (B550075) analog found in the venom of the Vespa magnifica wasp.[2] It has been investigated for its potential therapeutic effects in stroke models.
Quantitative Safety and Toxicity Data
Acute toxicity studies in mice have been performed for Vespakinin-M.
Table 2: Acute Toxicity of Vespakinin-M in Mice
| Route of Administration | Dose Range (mg/kg) | Observation Period | Mortality | Clinical Symptoms | Reference |
| Intraperitoneal | 1.5, 6, 24, 96, 384 | 24 hours | None observed | No significant changes in temperature, skin/eye color, body weight, or sedation. Moderate karyopyknosis and cellular swelling of hepatocytes at 96 and 384 mg/kg. | [2] |
Experimental Protocols
Acute Toxicity Study in Mice:
-
Animal Model: Mice.
-
Dosing: Single intraperitoneal injections of Vespakinin-M at various concentrations (1.5, 6, 24, 96, and 384 mg/kg).
-
Observation: Mice were observed for 24 hours for mortality and clinical symptoms including changes in temperature, skin and eye color, general physique, body weight, and signs of diarrhea or sedation.
-
Histopathology: Organs (brain, liver, kidney) were examined for cellular changes.[2]
Neurotoxicity Assessment (In Vitro):
-
Cell Lines: BV2 microglia cells and HT22 neuronal cells.
-
Assay: CCK8 assay to evaluate cell growth inhibition.
-
Findings: Vespakinin-M inhibited the growth of both cell lines at concentrations of 73.5–735 µM. Consequently, concentrations of 0.0735–7.35 µM were used for subsequent cell-based experiments.[2]
Signaling Pathway and Mechanism of Action
Vespakinin-M is a bradykinin analog and is predicted to interact with bradykinin receptors (B1R or B2R). Docking studies suggest a potential interaction with the B2R, which is known to be neuroprotective in brain ischemic insults.[2]
Caption: Experimental workflow for Vespakinin-M safety and efficacy assessment.
Peptide M (Autoimmune Uveitis Model)
This synthetic 18-amino acid peptide (sequence: DTNLASSTIIKEGIDKTV) corresponds to positions 303-322 of bovine S-antigen. It is used to induce experimental autoimmune uveitis (EAU) in animal models, serving as a tool to study the pathogenesis of this disease.[3]
Quantitative Safety and Toxicity Data
The primary purpose of this peptide is to induce a pathological condition (uveitis), so traditional safety and toxicity studies aimed at establishing a safe dose are not the primary focus. The "toxicity" in this context is the desired immunogenic and inflammatory effect. The available information does not contain standard toxicological data like LD50 or NOAELs.[3]
Experimental Protocols
Induction of Experimental Autoimmune Uveitis (EAU):
While the specific protocol for this Peptide M is not detailed in the search results, a general protocol for EAU induction with a peptide antigen would involve:
-
Animal Models: Lewis rats, Hartley guinea pigs, or monkeys.[3]
-
Immunization: The peptide is typically emulsified in Complete Freund's Adjuvant (CFA) and injected subcutaneously or into a footpad.
-
Adjuvant: An additional adjuvant, such as Bordetella pertussis toxin, may be administered to enhance the immune response.
-
Monitoring: Animals are monitored for clinical signs of uveitis, such as inflammation of the eye, using methods like slit-lamp biomicroscopy.
-
Histopathology: Eyes are collected for histological examination to confirm and grade the extent of inflammation and tissue damage.
Antimicrobial Peptide CSP-4
CSP-4 is an analog of the clavaspirin (B1577464) peptide (CSP) from a marine invertebrate. It was designed to have potent antimicrobial activity with reduced cytotoxicity compared to the parent peptide.[4]
Quantitative Safety and Toxicity Data
Table 3: Cytotoxicity of CSP-4
| Cell Type | Assay | Finding | Reference |
| Human Red Blood Cells | Hemolysis Assay | Low hemolytic activity at pH 7.4 | [4] |
| Not specified | Cytotoxicity Assay | Low cytotoxicity, even at high concentrations | [4] |
Experimental Protocols
SYTOX Green Uptake Assay (Membrane Permeabilization):
-
Bacterial Strain: S. aureus CCARM 259237.
-
Preparation: Mid-log phase bacteria were suspended in 10 mM sodium phosphate (B84403) buffer (pH 7.4).
-
Staining: Bacteria were incubated with 1 µM SYTOX Green for 20 minutes in the dark.
-
Treatment: Peptides were added at their respective minimum inhibitory concentrations (MIC).
-
Measurement: Fluorescence was measured to determine the extent of membrane damage.[4]
In Vivo Dermal Infection Model:
-
Animal Model: Hairless mice.
-
Infection: Mice were infected with drug-resistant S. aureus (DRSA).
-
Treatment: Topical application of CSP-4 to the inflamed skin.
-
Outcome Measures: Reduction in skin infection, assessment of damage to dermal collagen and elastin, and measurement of pro-inflammatory markers (Toll-like receptor-2, NF-κB, TNF-α, IL-1β).[4]
Signaling Pathway
CSP-4 exerts its therapeutic effect in the dermal infection model by downregulating the inflammatory response. It reduces the levels of Toll-like receptor-2 (TLR2), which leads to the inhibition of the downstream nuclear factor kappa B (NF-κB) signaling pathway. This, in turn, decreases the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]
References
- 1. US11939361B2 - Compositions of peptide inhibitors of Interleukin-23 receptor - Google Patents [patents.google.com]
- 2. Vespakinin-M, a natural peptide from Vespa magnifica, promotes functional recovery in stroke mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Induction of Uveitis in Rats using Peptide M Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Uveitis (EAU) is a well-established animal model that mimics human uveitis, a sight-threatening inflammatory disease. Induction of EAU in susceptible rodent strains, such as the Lewis rat, provides a valuable platform for investigating the pathogenesis of uveitis and for the preclinical evaluation of novel therapeutic agents. Peptide M, an 18-amino acid fragment derived from the retinal S-antigen, is a potent uveitogen widely used to induce EAU.[1][2][3] This document provides detailed protocols for the preparation of Peptide M acetate (B1210297) and the induction and assessment of uveitis in rats.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Peptide M (DTNLASSTIIKEGIDKTV) | Custom Synthesis | >95% purity |
| Complete Freund's Adjuvant (CFA) | Sigma-Aldrich | F5881 |
| Mycobacterium tuberculosis H37Ra (in CFA) | Sigma-Aldrich | F5881 |
| Sterile Saline (0.9% NaCl) | Various | --- |
| Isoflurane | Various | --- |
Experimental Protocols
Preparation of Peptide M Acetate Emulsion
A stable water-in-oil emulsion is critical for the successful induction of EAU.
Materials:
-
This compound, lyophilized powder
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile, pyrogen-free saline
-
Two sterile Luer-lock syringes (e.g., 1 mL or 3 mL)
-
One three-way stopcock
Procedure:
-
Reconstitute Peptide M: Dissolve the lyophilized this compound in sterile saline to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Prepare for Emulsification: Draw 0.5 mL of the Peptide M solution into one syringe and 0.5 mL of CFA into the other syringe.
-
Connect Syringes: Attach both syringes to the three-way stopcock.
-
Emulsify: Force the contents of the syringes back and forth through the stopcock for at least 10-15 minutes. A stable emulsion will be thick, white, and will not disperse when a drop is placed in water.
-
Final Volume: The final emulsion will have a Peptide M concentration of 500 µg/mL.
Induction of Experimental Autoimmune Uveitis (EAU)
Animal Model:
-
Female Lewis rats, 6-8 weeks old, are highly susceptible to EAU induction.
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the animal facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using isoflurane.
-
Immunization:
-
Inject a total of 0.1 mL of the Peptide M-CFA emulsion subcutaneously at the base of the tail.
-
This delivers a total dose of 50 µg of Peptide M per rat. Doses ranging from 5 to 100 µg have been shown to be effective, with higher doses inducing more severe disease.[1]
-
-
Post-Immunization Monitoring: Monitor the animals daily for clinical signs of uveitis, which typically appear between days 8 and 14 post-immunization.
Assessment of Uveitis
Clinical signs of uveitis are graded on a scale of 0 to 4. Examinations can be performed using a slit lamp or ophthalmoscope.
| Score | Clinical Signs |
| 0 | No signs of inflammation. |
| 1 | Dilated iris vessels, slight iris hyperemia. |
| 2 | Moderate iris hyperemia, pupil abnormalities (e.g., miosis), and inflammatory cells in the anterior chamber. |
| 3 | Severe iritis, hypopyon (pus in the anterior chamber), and fibrin (B1330869) formation. |
| 4 | Severe inflammation with obscured view of the posterior segment, phthisis bulbi (shrunken, non-functional eye). |
Table 1: Clinical Scoring System for EAU in Rats.
For a more detailed assessment of inflammation, eyes are enucleated at the end of the experiment, fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
| Score | Histopathological Findings |
| 0 | No inflammatory cells. |
| 0.5 | Mild inflammatory cell infiltration in the ciliary body and choroid. |
| 1 | Moderate inflammatory cell infiltration in the anterior and posterior segments. |
| 2 | Severe inflammatory cell infiltration with retinal folds and/or retinal granulomas. |
| 3 | Extensive retinal damage with photoreceptor destruction. |
| 4 | Complete destruction of the retinal architecture, optic nerve infiltration. |
Table 2: Histopathological Scoring System for EAU in Rats.
Expected Results
Following immunization with 50 µg of Peptide M in CFA, Lewis rats typically develop clinical signs of uveitis between days 8 and 14. The disease severity usually peaks around days 14-16 and then begins to resolve. Higher doses of Peptide M (>50 µg) can lead to a more severe and prolonged disease course, often resulting in complete destruction of the photoreceptor cell layer.[1]
| Time Post-Immunization | Expected Average Clinical Score (50 µg Peptide M) | Expected Average Histopathological Score (50 µg Peptide M) |
| Day 10 | 1.0 - 1.5 | 0.5 - 1.0 |
| Day 14 (Peak) | 2.5 - 3.5 | 2.0 - 3.0 |
| Day 21 | 1.5 - 2.0 | 1.5 - 2.5 |
Table 3: Typical Time Course and Severity of Peptide M-Induced Uveitis in Lewis Rats.
Signaling Pathways in EAU
The pathogenesis of EAU is primarily driven by a T-cell mediated autoimmune response. The induction phase involves the activation of autoreactive T-cells in the periphery, which then migrate to the eye and initiate an inflammatory cascade.
Caption: Workflow for inducing EAU in rats.
The inflammatory response within the eye involves the production of various pro-inflammatory cytokines and chemokines, leading to the breakdown of the blood-retinal barrier, infiltration of inflammatory cells, and ultimately, damage to the retinal tissue.
References
- 1. S-antigen. Experimental autoimmune uveitis following immunization with a small synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lymphocyte responses to peptide M and to retinal S-antigen in uveitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Preparing Peptide M Acetate for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide M acetate (B1210297) is a salt form of Peptide M, where acetate is used as a counter-ion to improve stability and solubility. Proper dissolution and preparation of this peptide are critical for ensuring its biological activity, stability, and safety in preclinical and clinical applications. These application notes provide a comprehensive guide to the effective reconstitution and preparation of Peptide M acetate for injection, adhering to best practices for research and drug development.
Solubility and Reconstitution of this compound
The solubility of a peptide is primarily determined by its amino acid sequence, specifically its polarity.[1] Peptides with a high proportion of charged amino acids are generally more soluble in aqueous solutions.[2] Since Peptide M is a hypothetical peptide, its specific properties are unknown. Therefore, a systematic approach to solvent selection is recommended.
General Solvent Selection Strategy
Most peptide acetate salts are readily soluble in sterile, distilled water.[3] It is recommended to first attempt reconstitution in water. If the peptide proves to be insoluble, the choice of solvent should be guided by the net charge of the peptide, which can be calculated by assigning a value of +1 to basic residues (K, R, H, N-terminal -NH2) and -1 to acidic residues (D, E, C-terminal -COOH).[4][5]
-
For Basic Peptides (Net Positive Charge): If insoluble in water, an acidic solvent should be used. A small amount of 10-30% acetic acid solution can be tried.[4][6]
-
For Acidic Peptides (Net Negative Charge): If insoluble in water, a basic solvent is recommended. A small amount of 0.1 M ammonium (B1175870) bicarbonate can be used to aid dissolution.[2][7]
-
For Neutral or Hydrophobic Peptides: These peptides may require an organic solvent for initial solubilization. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity.[5] The peptide should be dissolved in a minimal amount of DMSO and then slowly diluted with an aqueous buffer.[7]
Note: Always test the solubility with a small amount of the peptide before dissolving the entire sample.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the storage and preparation of peptide solutions.
| Parameter | Lyophilized Peptide | Reconstituted Peptide Solution |
| Long-Term Storage Temp. | -20°C to -80°C[8][9] | -20°C to -80°C[8][10] |
| Short-Term Storage Temp. | 4°C (Refrigerator)[11] | 2-8°C (Refrigerator)[10][11] |
| Room Temperature Stability | Up to a year (for lyophilized)[12] | Should be used promptly[12] |
| Recommended Stock Conc. | N/A | 1-2 mg/mL[4][13] |
| pH for Reconstitution | N/A | Acidic solutions (pH 4-6) are often preferred for stability[8] |
| Sterile Filtration Pore Size | N/A | 0.22 µm[14] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the steps for dissolving lyophilized this compound to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, 10% acetic acid, or DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent moisture condensation.[3]
-
Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the chosen solvent to the vial.[3] Aim for a stock solution concentration of 1-2 mg/mL.[4][13]
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[3] Avoid vigorous shaking, which can cause peptide aggregation.[15] If the peptide does not readily dissolve, sonication can be used to aid dissolution.[5]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.[16]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the peptide stock solution into sterile, low-protein binding microcentrifuge tubes.[10][11]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[8] For short-term use, store at 2-8°C for up to a few weeks.[10][11]
Protocol for Preparation of this compound for Injection
This protocol describes the dilution of the reconstituted stock solution and sterile filtration to prepare the final injectable solution.
Materials:
-
Reconstituted this compound stock solution
-
Sterile diluent (e.g., sterile saline or phosphate-buffered saline, PBS)
-
Sterile syringes and needles
-
Sterile 0.22 µm syringe filter (low protein binding, e.g., PES membrane)[14]
-
Sterile final container vial
Procedure:
-
Thawing: Thaw a single aliquot of the reconstituted this compound stock solution at room temperature or on ice.
-
Dilution: Using a sterile syringe, draw the required volume of the stock solution and dilute it with the appropriate sterile diluent to the final desired concentration for injection.
-
Sterile Filtration: Draw the diluted peptide solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[14]
-
Filtering: Slowly push the plunger to filter the peptide solution into a sterile final container vial. This process removes any potential microbial contamination.[17]
-
Labeling and Storage: Label the final vial clearly with the peptide name, concentration, and date of preparation. Store appropriately until use, typically at 2-8°C for short-term use.
Visualizations
Experimental Workflow for this compound Preparation
References
- 1. bachem.com [bachem.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. jpt.com [jpt.com]
- 9. jpt.com [jpt.com]
- 10. lifetein.com [lifetein.com]
- 11. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 12. primepeptides.co [primepeptides.co]
- 13. genscript.com [genscript.com]
- 14. youtube.com [youtube.com]
- 15. uk-peptides.com [uk-peptides.com]
- 16. jpt.com [jpt.com]
- 17. Proteins & Peptides Sterile Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Notes and Protocols for Peptide M Acetate Dosage Calculation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide M acetate (B1210297) is a synthetic peptide corresponding to an 18-amino acid sequence (DTNLASSTIIKEGIDKTV) from the bovine retinal S-antigen. It is a well-established tool in ophthalmological research, primarily used to induce Experimental Autoimmune Uveitis (EAU) in various animal models, including Lewis rats.[1][2] EAU serves as a critical model for human autoimmune uveitis, a group of sight-threatening inflammatory diseases.[3] The proper calculation of Peptide M acetate dosage is paramount for the successful and reproducible induction of this disease model, which is essential for studying pathogenesis and evaluating novel therapeutic interventions. Acetate is considered a biologically compatible and toxicologically acceptable counter-ion for in vivo peptide administration.[2]
These application notes provide a comprehensive guide to calculating and administering this compound for in vivo studies, with a focus on inducing EAU in Lewis rats. The protocols outlined below cover dosage calculation, preparation of the peptide emulsion with Complete Freund's Adjuvant (CFA), and administration procedures.
Data Presentation: Dosage and Peptide Properties
Quantitative data for this compound and typical EAU induction parameters are summarized in the tables below for easy reference and comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | DTNLASSTIIKEGIDKTV | [2] |
| Molecular Formula | C83H145N21O33 | [4] |
| Molecular Weight | 1965.16 g/mol | [4] |
| Source | Synthetic, Bovine S-Antigen Fragment (303-322) | [1][2] |
| Biological Activity | Uveitogenic (induces EAU) | [1][2] |
Table 2: Recommended Dosage and Administration for EAU Induction in Lewis Rats
| Parameter | Recommendation | Reference(s) |
| Animal Model | Lewis Rat | [5] |
| Peptide Dose Range | 30 - 100 µg per rat | [5] |
| Adjuvant | Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra | [5][6] |
| Emulsion Ratio | 1:1 (v/v) of Peptide Solution to CFA | [7] |
| Administration Route | Subcutaneous (s.c.) at the base of the tail or hind leg/footpad | [5] |
| Injection Volume | 0.1 - 0.2 mL of emulsion per rat | [6] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Dosage Calculation
This protocol describes the preparation of a stock solution of this compound and the calculation of the required volume for a target dose.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile PBS to a convenient stock concentration, for example, 1 mg/mL (1000 µg/mL).
-
To do this, add the appropriate volume of PBS to the vial. For instance, to make a 1 mg/mL solution from 1 mg of peptide, add 1 mL of PBS.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Dosage Calculation:
-
Determine the target dose per animal in µg. Based on literature for similar uveitogenic peptides, a dose of 50 µg per Lewis rat is a common starting point.
-
Calculate the volume of the stock solution needed per animal using the following formula:
Volume to Inject (µL) = [Target Dose (µg) / Stock Concentration (µg/mL)] * 1000
-
Example Calculation:
-
Target Dose: 50 µ g/rat
-
Stock Concentration: 1000 µg/mL
-
Volume per rat = (50 µg / 1000 µg/mL) * 1000 = 50 µL
-
-
-
Preparation for Emulsification:
-
For each rat to be immunized, aliquot the calculated volume (e.g., 50 µL) of the this compound stock solution into a sterile microcentrifuge tube. This will be the aqueous phase for the emulsion.
-
Protocol 2: Preparation of this compound-CFA Emulsion
This protocol details the "two-syringe method" for creating a stable water-in-oil emulsion, which is critical for a robust immune response.
Materials:
-
This compound solution (from Protocol 1)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Two sterile Luer-lock syringes (glass or plastic without rubber plungers are preferred)
-
A Luer-lock connector (e.g., a three-way stopcock or a specific emulsifying needle)
-
Sterile needles for injection (e.g., 27-30 gauge)
Procedure:
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution (e.g., 50 µL for one rat, plus a small excess to account for dead space) into one syringe. This is the aqueous phase.
-
Draw an equal volume of CFA into the second syringe (e.g., 50 µL). The CFA should be thoroughly mixed before drawing. This is the oil phase.
-
-
Emulsification:
-
Connect the two syringes via the Luer-lock connector.
-
Forcefully and rapidly pass the contents back and forth between the two syringes for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.
-
The emulsion is ready when it is thick, white, and stable.
-
-
Stability Test:
-
To test for a stable water-in-oil emulsion, dispense a small drop onto the surface of cold water.
-
A stable emulsion will hold its shape as a cohesive drop and will not disperse. If the drop disperses, continue mixing.
-
-
Loading the Injection Syringe:
-
Once a stable emulsion is formed, consolidate the entire volume into one syringe.
-
Remove the connector and the empty syringe.
-
Attach a sterile needle for injection. Carefully expel any air from the syringe. The final injection volume per rat will be the sum of the aqueous and oil phases (e.g., 100 µL).
-
Protocol 3: Administration of this compound-CFA Emulsion to Lewis Rats
This protocol describes the subcutaneous administration of the prepared emulsion to induce EAU. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared syringe with this compound-CFA emulsion
-
Lewis rats (8-12 weeks old)
-
Appropriate animal restraint device
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Properly restrain the rat.
-
Select the injection site. Common sites include the base of the tail or a hind footpad. The total volume can be administered in a single injection or divided between two sites (e.g., both hind footpads).
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
For subcutaneous injection, lift the skin to form a tent. Insert the needle into the subcutaneous space.
-
Slowly inject the emulsion (e.g., 0.1 mL). A small lump should form under the skin.
-
Keep the needle in place for a few seconds after injection to prevent leakage of the viscous emulsion.
-
Withdraw the needle and gently massage the area to disperse the emulsion.
-
-
Post-Injection Monitoring:
-
Monitor the animals regularly for clinical signs of EAU, which typically develop 10-14 days post-immunization. Signs include iris congestion, pupil constriction, and redness.
-
Also, monitor for adverse reactions at the injection site, such as inflammation or ulceration, as CFA is a potent inflammatory agent.
-
Visualizations
Signaling Pathway in EAU
The pathogenesis of EAU involves the activation of autoreactive T cells and the subsequent inflammatory cascade within the eye. Key pathways include IL-1 receptor signaling and the NLRP3 inflammasome, leading to the differentiation of pathogenic Th1 and Th17 cells.
Caption: Signaling pathway in Experimental Autoimmune Uveitis (EAU).
Experimental Workflow
The overall workflow from dosage calculation to the induction of EAU is a multi-step process requiring careful preparation and execution.
Caption: Experimental workflow for this compound dosage and EAU induction.
References
- 1. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Experimental Autoimmune Uveitis by Amino Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide M Acetate in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell proliferation is a cornerstone of the adaptive immune response and a critical process to evaluate in immunology research and drug development. Assays that measure T-cell proliferation are vital for assessing the immunogenicity of novel therapeutics, developing vaccines, and understanding the mechanisms of autoimmune diseases and cancer. Peptide M acetate (B1210297) is a high-purity synthetic peptide that has been shown to be a potent activator of T-cell proliferation. These application notes provide a detailed protocol for utilizing Peptide M acetate in T-cell proliferation assays, enabling researchers to reliably and reproducibly assess T-cell activation.
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC), such as a dendritic cell (DC).[1][2] This initial signal (Signal 1) is strengthened by co-stimulatory signals (Signal 2) from molecules like CD28 on the T-cell interacting with CD80/CD86 on the APC.[1][3][4] Subsequent cytokine signaling (Signal 3) further directs T-cell differentiation and expansion.[1] Peptide M has been demonstrated to effectively induce T-cell proliferation when presented by APCs.[5][6]
This document provides a comprehensive guide to performing a T-cell proliferation assay using this compound, including a detailed protocol for a Carboxyfluorescein succinimidyl ester (CFSE) based assay, which allows for the tracking of individual cell divisions.
Data Presentation
Table 1: In Vivo T-Cell Proliferation Induced by M-Peptide Pulsed Dendritic Cells
| M-Peptide Concentration | Mean Proliferation (%) | Standard Deviation |
| 10 µM | 95 | ± 3.5 |
| 1 µM | 92 | ± 4.2 |
| 200 pM | 88 | ± 5.1 |
| 100 pM | 25 | ± 7.8 |
| 0 pM (Control) | 5 | ± 2.1 |
This table summarizes data on T-cell proliferation induced by dendritic cells pulsed with varying concentrations of M-peptide. The data is based on in vivo experiments measuring CFSE dilution in CD45.2+ P14 T-cells 48 hours after injection.[5][6]
Experimental Protocols
Protocol: T-Cell Proliferation Assay Using this compound and CFSE Staining
This protocol details an in vitro assay to measure the proliferation of T-cells in response to this compound presented by antigen-presenting cells (APCs).
Materials:
-
This compound
-
Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells and APCs (e.g., dendritic cells)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
-
96-well round-bottom culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile, endotoxin-free DMSO to create a 1 mg/mL stock solution.
-
Further dilute the stock solution in sterile PBS to a working concentration of 100 µM.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Cells:
-
Thaw cryopreserved PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing pre-warmed RPMI-1640 medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in fresh RPMI-1640 and perform a cell count.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
-
CFSE Staining of T-Cells:
-
Add an equal volume of 2X CFSE working solution (e.g., 5 µM in PBS for a final concentration of 2.5 µM) to the cell suspension.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold RPMI-1640 medium containing 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with RPMI-1640 medium by centrifuging at 300 x g for 10 minutes.
-
Resuspend the CFSE-labeled cells in RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
-
Co-culture and Stimulation:
-
Seed 100 µL of the CFSE-labeled cell suspension (2 x 10^5 cells) into the wells of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the wells to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a negative control well with media only (no peptide) and a positive control well with a known T-cell mitogen (e.g., Phytohemagglutinin (PHA)).
-
Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well into FACS tubes.
-
Wash the cells with cold PBS containing 2% FBS.
-
Resuspend the cells in 200 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence in the T-cell population (gated based on forward and side scatter, and if desired, stained with T-cell specific markers like CD3, CD4, or CD8). Proliferating cells will show a sequential two-fold decrease in CFSE fluorescence with each cell division.
-
Visualizations
Caption: T-Cell activation requires two signals for proliferation.
Caption: Workflow for the CFSE T-cell proliferation assay.
References
- 1. immunology.org [immunology.org]
- 2. Frontiers | Molecular Mechanisms of T Cells Activation by Dendritic Cells in Autoimmune Diseases [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Peptide M in Immunological Research
Product Name: Peptide M (NF-κB Pathway Inhibitor) Catalog Number: PM-001 Molecular Formula: C₁₂₉H₂₁₀N₄₀O₃₅S Molecular Weight: 2933.4 g/mol Purity: >98% (HPLC) Solubility: Soluble in DMSO (10 mM) or water (1 mM)
Introduction
Peptide M is a synthetic, cell-permeable peptide designed as a potent and selective inhibitor of the IκB Kinase (IKK) complex, a critical node in the canonical NF-κB signaling pathway. By targeting the IKK complex, Peptide M effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. These application notes provide detailed protocols for utilizing Peptide M in cell-based assays to study inflammatory responses and present key performance data.
Mechanism of Action
Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), the IKK complex is activated. Activated IKK phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6. Peptide M acts by competitively inhibiting the ATP-binding site on the IKKβ subunit, preventing the phosphorylation of IκBα and halting the signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by Peptide M.
Quantitative Data
The following tables summarize the characterization of Peptide M's activity and cytotoxicity.
Table 1: Biochemical Activity of Peptide M This data demonstrates the direct inhibitory effect of Peptide M on the IKKβ kinase.
| Parameter | Assay Type | Target | Value |
| IC₅₀ | In Vitro Kinase Assay | Recombinant IKKβ | 52.5 nM |
Table 2: Effect of Peptide M on Cytokine Secretion This data shows the dose-dependent efficacy of Peptide M in a relevant cellular model of inflammation. RAW 264.7 murine macrophages were stimulated with 100 ng/mL LPS for 18 hours in the presence of varying concentrations of Peptide M. Cytokine levels in the supernatant were measured by ELISA.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25.1 ± 4.3 | 15.8 ± 3.1 |
| LPS (100 ng/mL) | 3450.2 ± 210.5 | 1855.9 ± 150.7 |
| LPS + Peptide M (100 nM) | 1680.5 ± 155.2 | 930.4 ± 98.2 |
| LPS + Peptide M (500 nM) | 412.3 ± 55.8 | 225.6 ± 41.5 |
| LPS + Peptide M (1 µM) | 98.7 ± 21.9 | 54.3 ± 15.1 |
Table 3: Cytotoxicity Profile of Peptide M This data indicates that Peptide M exhibits low cytotoxicity at concentrations well above its effective dose. RAW 264.7 cells were incubated with Peptide M for 24 hours and viability was assessed using an MTT assay.
| Parameter | Assay Type | Cell Line | Value |
| CC₅₀ | MTT Assay | RAW 264.7 | > 50 µM |
Experimental Protocols
Caption: General experimental workflow for evaluating Peptide M.
Protocol 1: Cell-Based Cytokine Release Assay (ELISA)
This protocol describes how to measure the effect of Peptide M on the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Peptide M (1 mM stock in DMSO)
-
LPS (1 mg/mL stock in water)
-
96-well tissue culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Prepare serial dilutions of Peptide M in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the Peptide M dilutions. Incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to the appropriate wells. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any floating cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
Protocol 2: Western Blot for IκBα Phosphorylation
This protocol is used to confirm that Peptide M inhibits the phosphorylation and degradation of IκBα.
Materials:
-
6-well tissue culture plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat cells with Peptide M (e.g., 500 nM) or vehicle for 1 hour.
-
Stimulation: Stimulate cells with LPS (100 ng/mL) for a short duration (e.g., 0, 5, 15, 30 minutes) to observe the phosphorylation event.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using an ECL substrate and an imaging system. Analyze the bands for phospho-IκBα, total IκBα, and the loading control.
-
Application Notes and Protocols for Peptide-Based Vaccines
Topic: An Immunogenic Peptide as a Component in Vaccines
Introduction
Peptide-based vaccines represent a promising approach in modern vaccinology, offering high specificity, safety, and ease of production.[1][2] These vaccines utilize short, synthetic peptides corresponding to immunogenic epitopes of target antigens to elicit a specific immune response.[2] Unlike whole-organism vaccines, peptide vaccines can be designed to focus the immune response on key protective epitopes, avoiding potentially harmful or irrelevant antigens.[2] However, peptides are often poorly immunogenic on their own and require formulation with adjuvants and delivery systems to induce a robust and lasting immune response.[2][3]
These application notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals working on the development of peptide-based vaccines. While the user's query specified "Peptide M acetate (B1210297)," literature primarily describes its use in inducing experimental autoimmune uveitis rather than as a vaccine immunogen.[4][5] Therefore, this document provides a generalized framework for working with an immunogenic peptide, which can be adapted for specific peptides of interest.
Data Presentation
Table 1: Example Formulation of a Peptide Vaccine
| Component | Concentration/Amount | Purpose |
| Immunogenic Peptide | 10 µg per dose | The active immunogen that elicits the specific immune response. |
| Adjuvant (e.g., CpG ODN) | 3.3 nmol per dose | Immune-potentiating agent to enhance the immune response.[3] |
| Vehicle (e.g., Saline) | To final volume of 100 µL | Sterile diluent for subcutaneous injection.[3] |
| Emulsifying Agent (e.g., IFA) | 1:1 ratio with aqueous phase | Creates a stable emulsion to form a depot at the injection site, promoting sustained antigen release.[3] |
Table 2: Example Readouts for Immunogenicity Assessment
| Assay | Purpose | Example Metric |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify peptide-specific antibody titers in serum. | Endpoint titer, concentration of specific IgG. |
| Enzyme-Linked Immunospot (ELISpot) Assay | Enumerate antigen-specific cytokine-secreting T cells. | Spot-forming units (SFU) per million splenocytes. |
| Intracellular Cytokine Staining (ICS) with Flow Cytometry | Characterize the phenotype of cytokine-producing T cells (e.g., CD4+ vs. CD8+). | Percentage of IFN-γ+ or TNF-α+ T cells. |
| In vivo Imaging System (IVIS) | Track the biodistribution and lymphatic drainage of labeled peptides/adjuvants. | Fluorescence intensity in lymph nodes over time.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6]
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Ether (for precipitation)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-amino acid with coupling reagents and DIEA in DMF.
-
Add the activated amino acid solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Coupling:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide in cold ether.
-
Centrifuge to pellet the peptide, wash with ether, and air-dry.
-
Purify the peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Peptide Vaccine Formulation with Incomplete Freund's Adjuvant (IFA)
This protocol describes the preparation of a water-in-oil emulsion for subcutaneous immunization.[3]
Materials:
-
Synthesized immunogenic peptide
-
Sterile saline or PBS
-
Incomplete Freund's Adjuvant (IFA)
-
Two sterile Luer-lock syringes
-
A syringe-to-syringe coupling device
Procedure:
-
Prepare Aqueous Phase: Dissolve the peptide in sterile saline or PBS to the desired concentration.
-
Emulsification:
-
Draw the aqueous peptide solution into one syringe.
-
Draw an equal volume of IFA into the second syringe.
-
Connect the two syringes with the coupling device.
-
Forcefully pass the contents back and forth between the syringes for at least 10 minutes until a thick, stable white emulsion is formed.
-
-
Confirm Emulsion Stability: Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse.
-
Administration: Use the formulation for immunization immediately.
Protocol 3: Mouse Immunization
This protocol outlines a typical subcutaneous immunization schedule in mice.[3]
Materials:
-
Peptide vaccine formulation
-
6- to 12-week-old mice (e.g., C57BL/6)
-
Insulin syringes with appropriate gauge needles
Procedure:
-
Prime Immunization (Day 0):
-
Administer 100 µL of the vaccine formulation subcutaneously, for example, at the base of the tail (50 µL on each side).[3]
-
-
Boost Immunization (Day 14):
-
Administer a second dose of the vaccine using the same route and volume as the prime immunization.[3]
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., pre-immunization, day 14, day 28) to analyze the antibody response.
-
At the end of the experiment (e.g., day 35), euthanize the mice and harvest spleens for T-cell analysis.[3]
-
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Specific Antibodies
This protocol is for the detection and quantification of peptide-specific antibodies in serum.
Materials:
-
ELISA plates
-
Immunogenic peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Mouse serum samples
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the immunogenic peptide (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Plate: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff.
Visualizations
Caption: A simplified workflow for the development of a peptide-based vaccine.
Caption: A representative signaling pathway for TLR-mediated immune activation by an adjuvant.
References
- 1. Peptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide M acetate - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Experimental Autoimmune Uveitis (EAU) Models Using Peptide M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Uveitis (EAU) is a well-established animal model that recapitulates many of the pathological features of human autoimmune uveitis, a sight-threatening inflammatory disease. Induction of EAU using specific peptides derived from retinal antigens allows for the study of disease mechanisms and the evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the induction and evaluation of EAU in Lewis rats using Peptide M, a highly pathogenic 18-amino acid fragment of the retinal S-antigen.[1][2]
Peptide M (S-Antigen 303-320): The standard 18-amino acid sequence for Peptide M derived from bovine S-antigen is: DTNLASSTIIKEGIDKTV
I. Experimental Protocols
A. Induction of EAU in Lewis Rats with Peptide M
This protocol describes the active immunization of Lewis rats with Peptide M to induce EAU.
Materials:
-
Peptide M (synthesis grade, >95% purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1 ml syringes with 27-gauge needles
-
Female Lewis rats (6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Sonicator or high-speed homogenizer
Procedure:
-
Peptide M Emulsion Preparation:
-
Dissolve Peptide M in sterile PBS at a concentration of 1 mg/ml.
-
Prepare an emulsion by mixing the Peptide M solution with an equal volume of CFA (1:1 ratio).
-
Emulsify the mixture using a sonicator or by passing it through a double-hubbed needle until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
The final concentration of Peptide M in the emulsion will be 0.5 mg/ml.
-
-
Immunization:
-
Anesthetize the Lewis rats.
-
Draw 0.1 ml of the Peptide M/CFA emulsion into a 1 ml syringe.
-
Administer a single subcutaneous injection of 0.1 ml of the emulsion (containing 50 µg of Peptide M) into one hind footpad.
-
House the animals under standard laboratory conditions and monitor them regularly for clinical signs of EAU.[1]
-
Experimental Workflow for EAU Induction:
B. Clinical Assessment of EAU
Clinical signs of EAU typically appear 10-14 days post-immunization and can be scored using a standardized grading system.
Procedure:
-
Examine the eyes of the rats daily from day 7 post-immunization using a slit lamp or ophthalmoscope.
-
Grade the severity of inflammation based on the criteria outlined in the table below.
Table 1: Clinical Scoring System for EAU in Lewis Rats
| Score | Clinical Signs |
| 0 | No signs of inflammation. |
| 1 | Mild iritis, slight dilation of iris vessels. |
| 2 | Moderate iritis, moderate dilation of iris vessels, and some protein flare. |
| 3 | Severe iritis, significant protein flare, and cells in the anterior chamber. |
| 4 | Severe inflammation with hypopyon, fibrin (B1330869) deposition, and corneal opacity. |
Source: Adapted from various EAU grading systems.[3]
C. Histopathological Assessment of EAU
Histopathological analysis provides a definitive assessment of the extent of ocular inflammation and retinal damage.
Procedure:
-
Euthanize the rats at the desired time point (e.g., peak of disease, around day 14-16 post-immunization).
-
Enucleate the eyes and fix them in a suitable fixative (e.g., 10% neutral buffered formalin or Davidson's solution).
-
Process the eyes for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a microscope and grade the severity of EAU based on the criteria in the table below.
Table 2: Histopathological Scoring System for EAU in Lewis Rats
| Score | Histopathological Findings |
| 0 | No inflammatory cells in the retina or uvea. |
| 0.5 | Mild inflammatory cell infiltration in the ciliary body, choroid, or retina. |
| 1 | Mild to moderate cellular infiltration in the uvea and retina without significant structural damage. |
| 2 | Moderate cellular infiltration with some retinal folding and small granulomatous lesions. |
| 3 | Extensive cellular infiltration, retinal folds, and significant photoreceptor damage. |
| 4 | Severe inflammation with complete destruction of the photoreceptor layer, extensive retinal detachment, and fibrosis. |
Source: Adapted from established histological scoring systems for EAU.[4][5]
II. Quantitative Data
The severity of EAU induced by Peptide M is dose-dependent. The following table summarizes expected outcomes based on published findings.
Table 3: Dose-Response of Peptide M in Lewis Rats for EAU Induction
| Peptide M Dose (µg) | Expected Disease Incidence | Expected Mean Peak Clinical Score | Expected Mean Peak Histological Score |
| 5 | Moderate | 1.5 - 2.5 | 1.0 - 2.0 |
| 50 | High | 3.0 - 4.0 | 3.0 - 4.0 |
| 100 | High | 3.5 - 4.0 | 3.5 - 4.0 |
Note: These values are approximate and can vary between experiments and animal facilities. It is recommended to perform a pilot study to determine the optimal dose for your specific conditions.[1]
III. Signaling Pathways in Peptide M-Induced EAU
The pathogenesis of EAU induced by retinal antigens like S-antigen and its peptides is primarily mediated by autoreactive T helper (Th) cells, particularly Th1 and Th17 cells.
T-Cell Activation and Differentiation Pathway:
Upon immunization, Peptide M is processed and presented by antigen-presenting cells (APCs) to naive CD4+ T cells. This interaction, along with co-stimulatory signals, leads to the activation and differentiation of T cells into pathogenic Th1 and Th17 effector cells. Th1 cells primarily produce interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17). Both cytokines play a crucial role in breaking down the blood-retinal barrier, recruiting other inflammatory cells to the eye, and causing the characteristic pathology of uveitis.
IV. Applications in Drug Development
The Peptide M-induced EAU model is a valuable tool for the preclinical evaluation of novel therapeutics for autoimmune uveitis.
Potential Therapeutic Strategies to Investigate:
-
Immunosuppressive agents: Testing the efficacy of new small molecules or biologics in reducing ocular inflammation.
-
Targeted therapies: Evaluating drugs that specifically target Th1 or Th17 pathways, or key inflammatory cytokines.
-
Cell-based therapies: Assessing the potential of regulatory T cells (Tregs) or other cell-based approaches to suppress the autoimmune response.
-
Novel drug delivery systems: Using this model to test the efficacy of new formulations for delivering drugs to the posterior segment of the eye.
Logical Flow for Preclinical Drug Testing:
V. Conclusion
The experimental autoimmune uveitis model induced by Peptide M in Lewis rats is a robust and reproducible system for studying the immunopathogenesis of autoimmune uveitis and for the preclinical assessment of new therapeutic interventions. The detailed protocols and data presented in these application notes provide a foundation for researchers to successfully implement and utilize this important animal model.
References
- 1. S-antigen. Experimental autoimmune uveitis following immunization with a small synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-antigen: characterization of a pathogenic epitope which mediates experimental autoimmune uveitis and pinealitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en-journal.org [en-journal.org]
- 4. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Peptide M (Ac-YVAD-CMK Acetate) in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Peptide M (Ac-YVAD-CMK acetate), a selective and irreversible inhibitor of caspase-1, in the study of neuroinflammation. This document includes detailed protocols for both in vitro and in vivo experimental models, a summary of its mechanism of action, and quantitative data from relevant studies.
Introduction to Peptide M (Ac-YVAD-CMK Acetate) and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2][3] A key pathway implicated in driving neuroinflammatory processes is the activation of the NLRP3 inflammasome in microglia, the resident immune cells of the central nervous system.[1][4]
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various damage- or pathogen-associated molecular patterns (DAMPs or PAMPs), recruits and activates pro-caspase-1.[3][5] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3][6] These cytokines are potent mediators of the inflammatory response and can contribute to neuronal damage and degeneration.[7]
Peptide M, with the sequence N-acetyl-Tyr-Val-Ala-Asp-chloromethylketone (Ac-YVAD-CMK), is a highly selective and irreversible inhibitor of caspase-1.[6][8] By binding to the active site of caspase-1, it prevents the processing and release of IL-1β and IL-18, thereby dampening the inflammatory cascade.[6][9] This makes Ac-YVAD-CMK a valuable tool for investigating the role of the caspase-1/inflammasome pathway in neuroinflammation and a potential therapeutic agent.[2][9]
Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway
Ac-YVAD-CMK exerts its anti-inflammatory effects by directly targeting caspase-1, a cysteine protease. The chloromethylketone (CMK) moiety forms a covalent bond with the active site of caspase-1, leading to its irreversible inhibition. This blockade occurs downstream of the NLRP3 inflammasome assembly, specifically preventing the maturation of pro-inflammatory cytokines.
Caption: NLRP3 inflammasome pathway and the inhibitory action of Ac-YVAD-CMK.
Quantitative Data from Preclinical Studies
The efficacy of Ac-YVAD-CMK in mitigating neuroinflammation and its downstream consequences has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of Ac-YVAD-CMK in Microglia
| Cell Model | Stimulus | Ac-YVAD-CMK Conc. | Outcome Measure | Result | Reference |
| Primary Microglia | Thrombin | 40 µM | IL-1β mRNA | Significant decrease | [6] |
| Primary Microglia | Thrombin | 40 µM | IL-18 mRNA | Significant decrease | [6] |
| Primary Microglia | Thrombin | 40 µM | Caspase-1 (p20) protein | Significant reduction | [6] |
| Primary Microglia | Thrombin | 40 µM | Mature IL-1β protein | Significant reduction | [6] |
| Primary Microglia | Thrombin | 40 µM | Mature IL-18 protein | Significant reduction | [6] |
Table 2: In Vivo Efficacy of Ac-YVAD-CMK in Neuroinflammation Models
| Animal Model | Disease | Dosage & Route | Outcome Measure | Result | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 300 ng, intracerebroventricular (i.c.v.) | Infarct Volume (24h) | ↓ by ~35% (41.1% to 26.5%) | [10] |
| Rat | pMCAO | 300 ng, i.c.v. | Caspase-1 Activity (24h) | ↓ by ~96% | [10] |
| Rat | pMCAO | 300 ng, i.c.v. | IL-1β Levels (24h) | ↓ by ~60% | [10] |
| Mouse | Collagenase-induced Intracerebral Hemorrhage (ICH) | 200 ng, i.c.v. | Brain Edema (24h) | Significant reduction | [7][11] |
| Mouse | ICH | 200 ng, i.c.v. | Neurological Function (24h) | Significant improvement | [7][11] |
| Mouse | ICH | 400 ng, i.c.v. | M1 Microglia Polarization | Reduction around hematoma | [12] |
| Mouse | ICH | 400 ng, i.c.v. | M2 Microglia Polarization | Increase around hematoma | [12] |
| Rat | ICH | 12.5 mM/kg | Neurological Function | Improved behavioral performance | [8][9] |
| Mouse | Bilateral Cortical Artery Stenosis (BCAS) | Not specified | White Matter Rarefaction | Attenuated | [13] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Caspase-1 in Microglial Cell Culture
This protocol describes the use of Ac-YVAD-CMK to inhibit caspase-1 activation in primary microglia or microglial cell lines (e.g., BV-2) following stimulation with an inflammasome activator.
References
- 1. Frontiers | Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases [frontiersin.org]
- 2. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NLRP3 Inflammasomes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.llu.edu [experts.llu.edu]
- 8. glpbio.com [glpbio.com]
- 9. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Labeling Peptide M Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide M, a synthetic peptide with the amino acid sequence DTNLASSTIIKEGIDKTV, is a significant research tool, particularly in the study of autoimmune diseases.[1][2][3] As an immunogenic component of retinal S-antigen, it is capable of inducing experimental autoimmune uveitis (EAU) in animal models, providing a valuable system for investigating T-cell mediated autoimmune disorders.[1][3] The acetate (B1210297) salt of Peptide M is commonly used for improved solubility and stability.
Effective labeling of Peptide M acetate is crucial for a variety of applications, including tracking its biodistribution, identifying binding partners, and quantifying its presence in complex biological samples. This document provides detailed application notes and protocols for three common peptide labeling techniques: fluorescent labeling, biotinylation, and isotopic labeling for mass spectrometry.
I. Fluorescent Labeling of this compound
Fluorescent labeling enables the visualization and tracking of Peptide M in applications such as fluorescence microscopy, flow cytometry (FACS), and in-vivo imaging.[4] The choice of fluorophore depends on the specific application and available instrumentation. Common fluorescent dyes for peptide labeling include Fluorescein (FITC/FAM), Rhodamine (TAMRA), and Cyanine dyes (Cy3, Cy5).[4]
Available Fluorophores for Peptide Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |
| FAM (Carboxyfluorescein) | 495 | 517 | Widely used, compatible with most fluorescence detection equipment.[4] |
| TAMRA (Tetramethylrhodamine) | 552 | 578 | Commonly used for bioconjugates in immunochemistry and cellular imaging.[4] |
| Cy3 | 550 | 570 | Bright and photostable, suitable for various fluorescence detection techniques.[4] |
| Cy5 | 650 | 670 | Emits in the far-red spectrum, minimizing autofluorescence from biological samples.[4] |
| ATTO Dyes | Wide Spectral Range | Wide Spectral Range | A family of dyes with high photostability and brightness, covering a broad spectral range.[4] |
| Alexa Fluor Dyes | Wide Spectral Range | Wide Spectral Range | A series of superior fluorescent dyes known for their photostability and pH insensitivity.[4] |
Experimental Protocol: N-terminal Labeling with FAM-NHS Ester
This protocol describes the labeling of the N-terminal amine of this compound using a Carboxyfluorescein N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Carboxyfluorescein N-hydroxysuccinimide (FAM-NHS) ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Triethylamine (for reactions in organic solvents)[5]
-
Purification column (e.g., Sephadex G-10 or Reverse-Phase HPLC)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be added.
-
Fluorophore Preparation: Immediately before use, dissolve the FAM-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of the reactive dye to the peptide solution.[5] The reaction can be performed at room temperature for 1-4 hours or overnight at 4°C, with gentle stirring and protected from light.[5]
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.
-
Purification: Separate the labeled peptide from unreacted dye and unlabeled peptide.
-
Verification: Confirm successful labeling and purity using Mass Spectrometry (to check for the mass shift corresponding to the added fluorophore) and UV-Vis spectroscopy (to determine the labeling efficiency).
-
Lyophilization: Lyophilize the purified, labeled peptide for long-term storage.
II. Biotinylation of this compound
Biotinylation is the process of attaching biotin (B1667282) to a molecule, such as a peptide.[8] The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can be exploited for various applications, including immunoassays (like ELISA), affinity chromatography for purification, and pull-down assays to identify binding partners.[8][9]
Biotinylation Strategies
| Target Site | Reagent | Notes |
| N-terminus or Lysine side chain | NHS-Biotin | Reacts with primary amines. The most common method. |
| C-terminus | Biotinylating a resin | Allows for synthesis of a C-terminally biotinylated peptide with a free N-terminus.[10] |
| Cysteine side chain | Maleimide-Biotin | Requires the presence of a cysteine residue in the peptide sequence. |
Experimental Protocol: N-terminal Biotinylation with NHS-Biotin
This protocol details the biotinylation of the N-terminal amine of this compound using an NHS-ester of biotin.
Materials:
-
This compound
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., desalting column or RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve this compound in PBS, pH 7.4, to a concentration of 1 mg/mL.[11]
-
Biotin Reagent Preparation: Prepare a stock solution of NHS-Biotin in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 3-5 fold molar excess of the biotin reagent to the peptide solution.[11] Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[11]
-
Purification: Remove excess, unreacted biotin using a desalting column or RP-HPLC. For many applications, if a significant molar excess of peptide to biotin is used initially, the mixture can be used directly without purification.[11]
-
Verification: Confirm biotinylation using mass spectrometry (detecting the mass addition of the biotin tag).
-
Lyophilization: Lyophilize the purified biotinylated peptide for storage.
III. Isotopic Labeling of this compound for Mass Spectrometry
Stable isotope labeling is a powerful technique for quantitative proteomics using mass spectrometry.[12][13] By introducing heavy isotopes (e.g., ¹³C, ¹⁵N) into a peptide, it becomes chemically identical but mass-distinguishable from its unlabeled counterpart.[13][14] This allows for accurate relative and absolute quantification of the peptide in complex mixtures.[13][15]
Isotopic Labeling Approaches
| Method | Description | Application |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are grown in media containing "heavy" amino acids, which are incorporated into proteins. | In vivo labeling for quantitative proteomics. |
| Chemical Labeling (e.g., TMT, iTRAQ) | Peptides are chemically tagged with isobaric mass tags post-digestion. | Multiplexed quantitative analysis of multiple samples.[16] |
| Synthetic Peptides with Labeled Amino Acids | Peptides are synthesized using one or more amino acids containing heavy isotopes. | Absolute quantification (AQUA) by using the labeled peptide as an internal standard.[13] |
Protocol: Absolute Quantification (AQUA) using a Stable Isotope-Labeled Peptide M Standard
This protocol outlines the use of a synthetically produced, stable isotope-labeled Peptide M as an internal standard for the absolute quantification of endogenous or administered Peptide M in a biological sample.
Materials:
-
Biological sample containing Peptide M (e.g., cell lysate, tissue homogenate)
-
Synthesized stable isotope-labeled Peptide M (e.g., with one or more ¹³C and ¹⁵N labeled amino acids)
-
Sample preparation reagents (e.g., lysis buffer, digestion enzymes if part of a larger protein)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Process the biological sample to extract the peptides. This may involve cell lysis, protein extraction, and enzymatic digestion if Peptide M is part of a larger protein.
-
Spike-in of Labeled Standard: A known amount of the stable isotope-labeled Peptide M is added ("spiked-in") to the prepared biological sample.[15]
-
LC-MS/MS Analysis: The sample mixture is analyzed by LC-MS/MS. The labeled and unlabeled peptides co-elute but are distinguished by their mass difference in the mass spectrometer.[13]
-
Data Analysis: The relative peak intensities of the labeled and unlabeled peptides are measured. By knowing the exact amount of the labeled standard added, the absolute quantity of the endogenous Peptide M in the original sample can be calculated.[13]
Conceptual Signaling of Peptide M
While a detailed intracellular signaling cascade for Peptide M is not fully elucidated, its mechanism is understood to involve the adaptive immune system. As a T-cell antigen, it is presented by antigen-presenting cells (APCs) via the Major Histocompatibility Complex (MHC) to T-cell receptors (TCRs), initiating a T-cell mediated inflammatory response.
Summary and Conclusion
The choice of labeling technique for this compound depends on the intended research application. Fluorescent labeling is ideal for visualization and tracking, biotinylation is well-suited for affinity-based applications, and isotopic labeling provides a robust method for accurate quantification by mass spectrometry. The protocols provided herein offer a starting point for researchers, and optimization may be required based on specific experimental conditions and available resources. Careful purification and verification are critical steps to ensure the quality and reliability of the labeled peptide for downstream applications.
References
- 1. Peptide M | 110652-62-5 | KEA65262 | Biosynth [biosynth.com]
- 2. Peptide M | C81H141N21O31 | CID 16208244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - ZA [thermofisher.com]
- 6. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 9. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 10. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpcscientific.com [cpcscientific.com]
- 14. jpt.com [jpt.com]
- 15. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UWPR [proteomicsresource.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incidence of EAU with Peptide M Acetate
Welcome to the technical support center for researchers utilizing Peptide M acetate (B1210297) and other uveitogenic peptides to induce Experimental Autoimmune Uveitis (EAU). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you achieve consistent and optimal EAU induction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during EAU induction that may lead to low disease incidence or severity.
Q1: What is Peptide M acetate and how does it induce EAU?
This compound is a synthetic peptide of 18 amino acids, corresponding to positions 303-322 of bovine S-antigen (Sequence: DTNLASSTIIKEGIDKTV).[1][2] It is a well-established uveitogenic antigen used to induce EAU in animal models like Lewis rats and certain guinea pig and monkey species.[1][2] When emulsified with an adjuvant and injected, it activates retinal antigen-specific T cells, which then travel to the eye, cross the blood-retinal barrier, and initiate an inflammatory response, leading to uveitis.
Q2: We are observing very low to no EAU incidence in our C57BL/6J mice. What are the most likely causes?
Low EAU incidence in C57BL/6J mice is a common challenge. This strain is known to be only moderately susceptible to EAU, and successful induction is highly dependent on procedural details.[3][4] Here are the primary factors to investigate:
-
Incorrect Peptide Choice for H-2b Haplotype: While Peptide M is effective in some species, the most commonly used and validated peptides for C57BL/6J (H-2b haplotype) mice are derived from Interphotoreceptor Retinoid-Binding Protein (IRBP), such as human IRBP peptide 1-20 (hIRBP1-20) .[3][5][6][7][8] EAU induced with hIRBP1-20 can still be inconsistent.[5] For higher severity and incidence, consider using human IRBP peptide 651-670 (hIRBP651-670) .[5]
-
Suboptimal Peptide or Adjuvant Dosage: The dose of both the peptide and the adjuvants (CFA and Pertussis Toxin) is critical. Doses that are too low will fail to break tolerance, while excessively high doses can sometimes lead to tolerance or other adverse effects.
-
Improper Emulsion Preparation: The stability and quality of the water-in-oil emulsion are paramount. If the emulsion is unstable ("breaks"), the antigen will not be released slowly to stimulate a sustained immune response.
-
Procedural Errors During Immunization: Incorrect injection technique (e.g., subcutaneous injection becoming an intradermal or intraperitoneal injection) can significantly impact the immune response.
Q3: How can I be sure my peptide-CFA emulsion is prepared correctly?
The quality of the emulsion is one of the most critical factors for successful EAU induction.[9]
-
Proper Technique: The standard method involves using two Luer-lock syringes connected by a 3-way stopcock to pass the mixture back and forth until a thick, white, viscous emulsion is formed.[10] Sonication is another effective method that can produce emulsions with higher incidence and earlier onset of EAU.[4][11]
-
The "Drop Test": A simple and effective quality control check is to place a drop of the final emulsion into a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a distinct droplet and will not disperse.[9][10] If the drop disperses, the emulsion is unstable and should be remade.
-
Temperature: Keep all components (peptide solution, CFA, syringes) cold (e.g., on ice) during the emulsification process to improve stability.[10][12]
Q4: What is the role of Pertussis Toxin (PTX) and is it always necessary?
Pertussis Toxin (PTX) acts as a potent co-adjuvant. Its primary roles in EAU induction are to enhance T-cell priming and to increase the permeability of the blood-retinal barrier, allowing inflammatory cells to enter the eye.[13][14] While some highly susceptible mouse strains (like B10.RIII) can develop EAU without PTX, it is generally required for inducing disease in moderately susceptible strains like C57BL/6.[15] The dose of PTX can affect disease severity.[4][11]
Q5: My peptide won't dissolve properly. How can I improve its solubility?
Uveitogenic peptides can be hydrophobic. To improve solubility:
-
First, attempt to dissolve the peptide in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO).[16]
-
Once fully dissolved in the organic solvent, gradually add the aqueous buffer (e.g., sterile PBS) dropwise while gently vortexing until the final desired concentration is reached.[16]
Q6: We see some signs of EAU, but the clinical scores are consistently low. How can we increase disease severity?
-
Optimize Peptide Dose: For hIRBP1-20 in C57BL/6 mice, a dose of 500 µg per mouse has been shown to be optimal for inducing severe EAU.[4][11]
-
Optimize PTX Dose: A single injection of 1,000 ng of PTX was found to induce the most severe disease in one study.[4][11]
-
Confirm Adjuvant Potency: Ensure your Complete Freund's Adjuvant (CFA) contains the correct concentration of Mycobacterium tuberculosis (typically 1.5 to 2.5 mg/mL).[5][17]
-
Switch Peptides: As mentioned, hIRBP651-670 consistently induces more severe EAU in C57BL/6 mice compared to hIRBP1-20.[5]
Experimental Protocols & Data
Detailed Protocol: EAU Induction in C57BL/6J Mice with hIRBP1-20
This protocol is optimized for inducing EAU in the moderately susceptible C57BL/6J strain.
1. Materials and Reagents:
-
Peptide: Human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD).
-
Adjuvant 1: Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37RA.
-
Adjuvant 2: Bordetella pertussis toxin (PTX).
-
Solvents: Sterile DMSO and sterile Phosphate-Buffered Saline (PBS).
-
Equipment: Luer-lock syringes, 3-way stopcock or sonicator, needles (23G or smaller).
2. Preparation of Reagents:
-
Peptide Solution:
-
Calculate the required amount of peptide for the number of mice (e.g., 500 µ g/mouse ).
-
Dissolve the peptide powder in a minimal volume of 100% DMSO.[16]
-
Slowly add sterile PBS to the dissolved peptide to reach a final concentration of 2.5 mg/mL (this will be mixed 1:1 with CFA).
-
-
PTX Solution:
-
Dilute PTX in sterile PBS to a final concentration that allows for intraperitoneal (i.p.) injection of the desired dose (e.g., 1.0 - 1.5 µg) in a 100 µL volume.[17]
-
3. Preparation of Peptide-CFA Emulsion:
-
Keep all components on ice.
-
Draw equal volumes of the peptide solution (2.5 mg/mL) and CFA (containing 2.5 mg/mL M. tuberculosis) into two separate Luer-lock syringes.
-
Connect the two syringes via a 3-way stopcock.
-
Force the contents back and forth between the syringes for at least 10-15 minutes until a stable, thick, white emulsion forms.
-
Perform the "drop test" by placing a small drop into cold water to ensure stability.
4. Immunization Procedure:
-
On Day 0, administer a single i.p. injection of 100 µL of the PTX solution (containing 1.0 - 1.5 µg of PTX).[17]
-
Immediately following the PTX injection, administer a total of 200 µL of the peptide-CFA emulsion subcutaneously (s.c.), distributed across two sites at the base of the tail and/or thighs.[5]
5. Monitoring and Scoring:
-
Begin monitoring mice for clinical signs of EAU around day 8-12 post-immunization.[4][11]
-
Perform clinical scoring using fundoscopy at regular intervals (e.g., days 14, 17, 21, 28).[18]
-
Peak disease is typically observed between days 18-21.[4][11]
-
At the experimental endpoint, enucleate eyes for histological scoring to confirm and quantify inflammation and structural damage.[16]
Quantitative Data Summary Tables
Table 1: Recommended Reagent Concentrations for EAU Induction in C57BL/6J Mice
| Reagent | Recommended Dose/Concentration | Route | Reference(s) |
| hIRBP1-20 Peptide | 300 - 500 µg per mouse | S.C. | [4] |
| Complete Freund's Adjuvant (CFA) | Emulsified 1:1 (v/v) with peptide solution | S.C. | [5] |
| Mycobacterium tuberculosis H37RA | 1.5 - 2.5 mg/mL in CFA | S.C. | [5][17] |
| Pertussis Toxin (PTX) | 1.0 - 1.5 µg per mouse | I.P. | [4][11][17] |
Table 2: EAU Clinical Scoring System (Summarized)
This is a simplified representation. Refer to detailed publications for precise grading criteria.[16][18][19]
| Parameter | Grade 0 | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Destructive) |
| Optic Disc | Normal | Minimal inflammation/swelling | Moderate inflammation, blurred margins | Severe inflammation, hemorrhages | Atrophy |
| Retinal Vessels | Normal | Mild vascular cuffing | Moderate cuffing, vessel engorgement | Severe cuffing, hemorrhages | Vessel occlusion |
| Retinal Tissue | Normal | Few small inflammatory lesions | Multiple lesions, linear tracks | Confluent lesions, retinal folds | Retinal detachment, scarring |
Table 3: EAU Histological Scoring System (Summarized)
Based on evaluation of H&E stained retinal sections.[16][18][20]
| Score | Description of Infiltrate and Structural Damage |
| 0 | No signs of inflammation. |
| 0.5 | Mild inflammatory cell infiltration in choroid, ciliary body, or retina. |
| 1.0 | Mild to moderate cellular infiltration without significant structural damage. |
| 2.0 | Moderate infiltration with some retinal folds, vasculitis, or granulomas. |
| 3.0 | Severe inflammation with extensive retinal folding and photoreceptor damage. |
| 4.0 | Extensive retinal damage, photoreceptor destruction, and loss of retinal architecture. |
Diagrams and Workflows
Experimental Workflow for EAU Induction
Caption: Workflow for EAU induction from preparation to analysis.
Troubleshooting Logic for Low EAU Incidence
Caption: A logical guide to troubleshooting low EAU incidence.
Simplified Signaling Pathway in EAU Induction
Caption: Key cellular events in the pathogenesis of EAU.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repertoire Analysis and New Pathogenic Epitopes of IRBP in C57BL/6 (H-2b) and B10.RIII (H-2r) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. ibt.unam.mx [ibt.unam.mx]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Pertussis toxin-induced inhibition of Wnt/β-catenin signaling in dendritic cells promotes an autoimmune response in experimental autoimmune uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The requirement for pertussis to induce EAU is strain-dependent: B10.RIII, but not B10.A mice, develop EAU and Th1 responses to IRBP without pertussis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model [app.jove.com]
- 17. Assessment and In Vivo Scoring of Murine Experimental Autoimmune Uveoretinitis Using Optical Coherence Tomography | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing Peptide M Acetate for Immune Response
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for utilizing Peptide M acetate (B1210297) in immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is Peptide M acetate, and why is the acetate salt form preferred for immune assays?
Peptide M is a specific peptide sequence used to stimulate T-cell responses, often in the context of research involving Major Histocompatibility Complex (MHC) presentation.[1][2] Peptides are typically purified using methods that result in a trifluoroacetate (B77799) (TFA) salt. However, residual TFA can interfere with cellular assays, potentially inhibiting cell proliferation or causing other abnormal responses.[3][4] The acetate salt form is considered more biocompatible and is preferred for cell-based studies to avoid these confounding effects.[5][6] Interestingly, acetate itself can have a dual effect, initially fueling the T-cell response and then slowing it at higher concentrations to prevent an excessive reaction.[7]
Q2: What is a recommended starting concentration range for this compound?
The optimal concentration is highly dependent on the peptide's affinity for the MHC molecule and the specific experimental goals. For a high-affinity peptide like Peptide M, the effective concentration range can be quite broad, from picomolar to micromolar. In vivo studies have shown that concentrations as low as 200 pM can induce near-maximum T-cell proliferation, while concentrations up to 10 µM are also used.[1][2] A dose-response experiment is critical to determine the optimal concentration for your specific assay.[8][9]
Q3: How should I properly dissolve and store this compound?
Proper handling is crucial for experimental success. Peptides should be stored lyophilized at -20°C or colder, protected from light.[3][10] Before dissolving, allow the vial to equilibrate to room temperature to prevent condensation.[10]
-
Solubility: Peptide solubility is determined by its amino acid sequence.[11] While many peptides dissolve in sterile water, some may require different solvents.[11] If solubility issues arise, consult a peptide solubility guideline, which often involves testing solvents based on the peptide's net charge.[11][12] For difficult sequences, small amounts of organic solvents like DMSO may be necessary, but the final concentration should be kept low (e.g., <0.5%) in cell assays to avoid toxicity.[11]
-
Storage in Solution: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][10] Peptide solutions can generally be stored at -20°C or -80°C.[10]
Q4: What are the key experimental readouts to measure the immune response to this compound?
Several methods can be used to quantify the immune response:
-
T-Cell Proliferation: Assessed by measuring the dilution of a fluorescent dye like CFSE in T-cells via flow cytometry.[2][13]
-
Cytokine Secretion: The release of cytokines such as IFN-γ, IL-2, and TNF-α can be measured from the cell culture supernatant using an ELISA or from single cells using an ELISpot assay.[14][15][16]
-
Cellular Activation Markers: Upregulation of surface markers like CD25 and CD69 on T-cells is a common indicator of activation, measurable by flow cytometry.[1][2][13]
-
Cytotoxicity Assays: The ability of stimulated T-cells to kill target cells pulsed with Peptide M can be measured to assess effector function.[17]
Troubleshooting Guide
Problem: I am not observing any T-cell activation (e.g., no proliferation or cytokine release).
| Possible Cause | Recommended Solution |
| Sub-optimal Peptide Concentration | The concentration may be too low or too high (inducing activation-induced cell death). Perform a dose-response titration experiment, testing a wide range of concentrations (e.g., from 100 pM to 10 µM) to find the optimal dose.[1][2][8] |
| Poor Peptide Solubility | The peptide may not be fully dissolved, leading to a lower effective concentration. Review the dissolution protocol.[12] Use sonication to aid dissolution.[11] If necessary, test alternative sterile solvents, ensuring their final concentration is compatible with your cells.[11] |
| Peptide Degradation | Improper storage or multiple freeze-thaw cycles can degrade the peptide.[3][10] Use a fresh vial or a new, single-use aliquot. Always store lyophilized peptides at -20°C or colder.[10] |
| Cell Viability or Functionality Issues | The cells may not be healthy or responsive. Check cell viability before and after the experiment. Include a positive control, such as stimulation with PMA (Phorbol 12-myristate 13-acetate) and Ionomycin, to confirm that the cells are capable of responding.[14][16][18] |
Problem: I am observing high background signal or non-specific cell activation.
| Possible Cause | Recommended Solution |
| Endotoxin Contamination | Endotoxins are potent immune stimulators and can cause non-specific activation even at low levels.[3] Ensure your peptide preparation is certified as low-endotoxin. Use endotoxin-free water, media, and other reagents. |
| TFA Salt Contamination | If the peptide is in TFA salt form instead of acetate, it may cause erratic results or inhibit cell growth.[3][5] Confirm the salt form with the manufacturer. If necessary, acquire the peptide in acetate form or perform a salt exchange.[5] |
| High Peptide Concentration | Very high concentrations can be toxic to cells or lead to non-specific effects.[9] Reduce the peptide concentration based on your dose-response curve. |
| Contaminated Cell Cultures | Microbial contamination in your cell culture can trigger an immune response. Regularly check cultures for contamination and practice sterile techniques. |
Experimental Protocols & Data
Protocol 1: Dose-Response Experiment for T-Cell Activation
This protocol outlines a method for determining the optimal concentration of this compound using T-cell proliferation as a readout.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient centrifugation method.[19][20] Resuspend the cells in complete RPMI-1640 medium.
-
CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's instructions to track cell division.
-
Peptide Titration: Prepare a serial dilution of this compound in complete medium. A suggested range is from 10 µM down to 100 pM.
-
Cell Stimulation: Plate the CFSE-labeled PBMCs (e.g., at 2 x 10^5 cells/well in a 96-well plate). Add the different concentrations of this compound to the appropriate wells.
-
Controls:
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the stepwise dilution of CFSE fluorescence in the T-cell population (e.g., CD4+ or CD8+ cells).[2][13]
Table 1: Example Concentration Ranges for Peptide M in Immune Assays
This table summarizes concentrations cited in the literature for stimulating T-cell responses. The optimal value must be determined experimentally.
| Application | Peptide | Concentration Range | Reference(s) |
| In Vitro T-Cell Proliferation | M-peptide | 200 pM - 10 µM | [1][2] |
| In Vitro Cytokine Release | General Peptides | 1 µM - 10 µg/mL | [21][22] |
| In Vitro DC Pulsing | OVA Peptide | 6 µM | [23] |
Visualizations: Workflows and Pathways
Experimental and Troubleshooting Workflow
Caption: General workflow for optimizing and troubleshooting this compound concentration.
Simplified T-Cell Activation Pathway
Caption: Peptide M is presented by an APC and recognized by a T-cell, triggering a response.
References
- 1. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. biocat.com [biocat.com]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. biomatik.com [biomatik.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. A Weakened Immune Response to Synthetic Exo-Peptides Predicts a Potential Biosecurity Risk in the Retrieval of Exo-Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of the autophagic flux in murine and human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 23. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
preventing Peptide M acetate degradation in solution
This technical support center provides guidance on preventing the degradation of Peptide M acetate (B1210297) in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Peptide M acetate and what are its general properties?
This compound is a peptide with the molecular formula C83H145N21O33 and a molecular weight of 1965.16 g/mol .[1] The acetate salt form is common for therapeutic peptides and is generally considered to have a good safety profile.[2][3][4] Like many peptides, its stability in solution is a critical factor for experimental success and therapeutic efficacy.
Q2: What are the primary pathways through which this compound can degrade in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation mechanisms:[5][6]
-
Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[5][7] Aspartic acid (Asp) residues are particularly prone to hydrolysis.[6][7]
-
Oxidation: Certain amino acid residues, such as methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His), are susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and light.[6][8][9]
-
Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) and glutamine (Gln) residues, leading to the formation of aspartic acid and glutamic acid, respectively. This can alter the peptide's structure and function.[5][7][10]
-
Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can lead to a loss of biological activity and potentially cause immunogenicity.[5][10]
-
Racemization: The conversion of L-amino acids to D-amino acids, which can impact the peptide's biological activity.
Q3: How does the acetate counter-ion affect the stability of Peptide M?
Acetate is a commonly used counter-ion for peptide drugs and is generally considered safer than trifluoroacetate (B77799) (TFA), which is often used during peptide synthesis and purification.[2][3][4] The choice of counter-ion can influence a peptide's solubility, stability, and even its secondary structure.[2][11] While acetate is a weaker acid than TFA, the specific impact on Peptide M stability compared to other salt forms would require experimental evaluation.[12]
Troubleshooting Guides
Issue 1: I am observing a loss of this compound activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Review your solution preparation and storage procedures. Ensure the pH of your buffer is within the optimal range for peptide stability (typically pH 4-6 for many peptides to minimize hydrolysis and deamidation).[8][13] |
| Oxidation | If your peptide sequence contains oxidation-prone residues (Met, Cys, Trp, His), consider preparing solutions with degassed buffers and storing them under an inert gas like nitrogen or argon.[8][9] Minimize exposure to light. |
| Aggregation | Visually inspect your solution for turbidity or precipitation. Use techniques like size-exclusion chromatography (SEC) to detect soluble aggregates. Consider optimizing the peptide concentration, ionic strength, or including excipients that reduce aggregation.[5] |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of storage vials and labware. Consider using low-binding tubes. |
| Incorrect Quantification | Verify the concentration of your stock solution. The net peptide content of a lyophilized powder can be 70-90% of the total weight due to the presence of counter-ions and residual moisture.[9] |
Issue 2: My this compound solution appears cloudy or has formed a precipitate.
| Possible Cause | Troubleshooting Step |
| Aggregation | This is a strong indication of peptide aggregation.[5][10] Centrifuge the sample to see if the precipitate pellets. Try to redissolve the peptide in a different buffer system or at a lower concentration. |
| Poor Solubility | The peptide may not be fully dissolved. Ensure you are using an appropriate solvent and pH for solubilization. For basic peptides, an acidic buffer is often suitable, and for acidic peptides, a basic buffer may be required.[9] |
| pH Shift | The pH of the solution may have changed over time, leading to the isoelectric point of the peptide where it is least soluble. Measure the pH of your solution. |
Data Summary
Due to the limited publicly available stability data for this compound, the following tables provide a general overview of factors influencing peptide stability based on established principles.
Table 1: General Influence of pH on Peptide Degradation Pathways
| pH Range | Predominant Degradation Pathways | General Recommendations |
| Acidic (pH < 4) | Hydrolysis (especially at Asp residues)[7][10] | Maintain pH between 4 and 6 for optimal stability of many peptides. |
| Neutral (pH 6-8) | Deamidation (especially Asn-Gly sequences)[5][7], Oxidation[6] | Use of appropriate buffers is critical. Avoid prolonged storage at neutral pH if the peptide is susceptible to deamidation. |
| Alkaline (pH > 8) | Deamidation, Racemization, Oxidation[6] | Avoid high pH conditions unless necessary for solubility, and if so, store solutions frozen and for short periods.[8][13] |
Table 2: Recommended Storage Conditions for this compound
| Storage Format | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years)[8][13] | Protect from moisture and light.[8][14] Allow the vial to warm to room temperature before opening to prevent condensation.[8][14] |
| In Solution | -20°C or -80°C | Short- to medium-term | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8][13] Use a sterile buffer at an optimal pH (e.g., pH 5-6).[13] |
| In Solution (Working) | 2-8°C | Short-term (days) | Shelf-life is limited.[8] For peptides with inherent instability, it is better to keep them frozen when not in use.[8] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Equilibrate the Vial: Before opening, allow the lyophilized this compound vial to warm to room temperature in a desiccator to prevent moisture condensation.[8][14]
-
Solubilization:
-
Based on the peptide's properties (if known, e.g., presence of acidic or basic residues), select an appropriate sterile buffer. A common starting point is a buffer with a pH between 4 and 6, such as an acetate buffer.[5]
-
Add the desired volume of buffer to the vial to achieve the target concentration.
-
Gently swirl or vortex to dissolve the peptide. Sonication can be used if necessary to aid dissolution.[9]
-
-
Filtration (Optional): For sterile applications, the peptide solution can be passed through a 0.22 µm sterile filter.
-
Aliquoting and Storage:
Protocol 2: General Approach for a Forced Degradation Study
A forced degradation study can help identify the degradation pathways and the stability-indicating analytical methods for this compound.
-
Prepare Peptide Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: e.g., 0.1 M HCl
-
Basic: e.g., 0.1 M NaOH
-
Oxidative: e.g., 3% H₂O₂
-
Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic: Expose to light (e.g., UV or fluorescent).
-
-
Incubation: Incubate the solutions for various time points.
-
Analysis: At each time point, analyze the samples using stability-indicating analytical methods such as:
-
Data Evaluation: Compare the chromatograms and mass spectra of the stressed samples to a control sample (stored at -80°C) to identify and quantify the degradation products.
Visualizations
Caption: Major chemical and physical degradation pathways for peptides.
Caption: Recommended workflow for preparation and stability assessment.
References
- 1. This compound Supplier | CAS | AOBIOUS [aobious.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptidesciences.com [peptidesciences.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
- 16. ijsra.net [ijsra.net]
Technical Support Center: Peptide M Acetate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Peptide M acetate (B1210297) in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my Peptide M acetate not dissolving in PBS?
A1: Peptide solubility is influenced by several factors, including its amino acid composition, overall charge, concentration, and the pH of the solvent.[1][2] Peptides with a high proportion of hydrophobic amino acids may have poor solubility in aqueous solutions like PBS.[1][3] The acetate counter-ion can also affect solubility.[4] Additionally, if the pH of the PBS is close to the peptide's isoelectric point (pI), its net charge will be minimal, leading to reduced solubility.
Q2: What is the first step I should take if this compound is insoluble in PBS?
A2: Before attempting to dissolve the entire batch of your peptide, it is highly recommended to test the solubility with a small aliquot.[1][5][6] This prevents the potential loss of valuable peptide in an inappropriate solvent. Start by trying to dissolve the peptide in sterile, deionized water before moving to PBS, as salts in the buffer can sometimes hinder solubility.[7]
Q3: How does the amino acid sequence of Peptide M affect its solubility?
A3: The polarity of the amino acid side chains in Peptide M is a primary determinant of its solubility.[3] Hydrophilic (polar and charged) amino acids increase solubility in aqueous solutions, while a high content of hydrophobic (non-polar) amino acids can lead to poor solubility.[1][8] To estimate the solubility of your peptide, you can calculate its net charge at a specific pH.
Q4: Can the acetate counter-ion be the source of the solubility issue?
A4: While acetate is a commonly used and generally biocompatible counter-ion, it can in some cases influence the physicochemical properties of the peptide, including its solubility.[4][9] However, it is more likely that the intrinsic properties of the peptide sequence itself are the primary drivers of insolubility in PBS.
Q5: Is it advisable to use sonication or heating to aid dissolution?
A5: Yes, both sonication and gentle warming can help to dissolve a peptide.[1][2] Sonication can break up aggregates, while warming can increase the kinetic energy of both the solvent and peptide molecules, facilitating dissolution.[1][2] However, excessive heating should be avoided as it can lead to peptide degradation.
Troubleshooting Guide
If you are encountering issues with dissolving this compound in PBS, follow this step-by-step troubleshooting guide.
Step 1: Assess the Physicochemical Properties of Peptide M
Before attempting solubilization, it is crucial to understand the characteristics of your peptide.
Table 1: Amino Acid Properties
| Amino Acid Category | Examples (Single-Letter Code) | Contribution to Solubility in Aqueous Solutions |
| Acidic | D, E | Increases solubility at pH > pI |
| Basic | K, R, H | Increases solubility at pH < pI |
| Polar Uncharged | S, T, N, Q, C, Y | Generally improves solubility |
| Hydrophobic | A, V, I, L, M, F, W, G, P | Decreases solubility |
To estimate the net charge of your peptide:
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (unless modified).
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus (unless modified).
Step 2: Systematic Solubilization Approach
The following workflow provides a systematic approach to finding a suitable solvent for this compound.
Caption: A workflow for troubleshooting this compound solubility.
Step 3: Experimental Protocols
-
Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh a small, precise amount of the peptide (e.g., 1 mg).
-
-
Initial Dissolution Attempt:
-
Add a small volume of sterile, deionized water to the peptide to create a concentrated stock solution.
-
Vortex gently and/or sonicate for a few minutes.[10] Observe for complete dissolution (a clear solution with no visible particulates).
-
-
pH Adjustment (if necessary):
-
For acidic peptides (net negative charge): Add a dilute basic solution, such as 0.1% ammonium (B1175870) hydroxide, dropwise while vortexing until the peptide dissolves.[11][12]
-
For basic peptides (net positive charge): Add a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing until the peptide dissolves.[1][11]
-
-
Dilution into PBS:
-
Once the peptide is fully dissolved in the initial solvent, slowly add this concentrated stock solution to your desired volume of PBS with constant, gentle stirring.[10] This dropwise addition helps to avoid localized high concentrations that could lead to precipitation.
-
For peptides that remain insoluble after pH adjustment, an organic solvent may be necessary.
-
Solvent Selection:
-
Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides.[5][11]
-
Caution: Avoid using DMSO with peptides containing cysteine (C), methionine (M), or tryptophan (W) residues, as it can cause oxidation.[13][14] In such cases, dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are suitable alternatives.
-
-
Dissolution:
-
Add a minimal volume of the chosen organic solvent to the peptide to achieve complete dissolution.
-
-
Dilution into PBS:
-
Slowly add the peptide-organic solvent solution dropwise to the stirring PBS buffer.[11]
-
If the solution becomes cloudy, you have likely exceeded the solubility limit in the aqueous buffer.
-
Table 2: Recommended Solvents Based on Peptide Charge
| Peptide Net Charge | Primary Solvent | Secondary Solvent (if needed) | Tertiary Solvent (if needed) |
| Positive (Basic) | Water | Dilute Acetic Acid (10-30%) | DMSO or DMF |
| Negative (Acidic) | Water/PBS (pH 7.4) | Dilute Ammonium Hydroxide (0.1%) | DMSO or DMF |
| Neutral/Hydrophobic | DMSO or DMF | Acetonitrile or Ethanol | 6M Guanidine HCl or 8M Urea |
Factors Influencing this compound Solubility
The solubility of this compound is a multifactorial issue. The following diagram illustrates the key contributing factors.
Caption: Key factors affecting the solubility of this compound.
By systematically addressing these factors and following the provided troubleshooting guide, researchers can overcome solubility challenges and ensure the successful preparation of this compound solutions for their experiments.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biobasic.com [biobasic.com]
- 6. genscript.com [genscript.com]
- 7. biosynth.com [biosynth.com]
- 8. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. lifetein.com [lifetein.com]
- 12. biocat.com [biocat.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
minimizing off-target effects of Peptide M acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Peptide M acetate (B1210297) during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with Peptide M acetate?
Off-target effects occur when a therapeutic agent, such as this compound, interacts with unintended molecules or cellular pathways in the body.[1] These interactions can lead to a range of undesirable outcomes, from mild side effects to significant toxicity, potentially compromising the efficacy and safety of the therapeutic.[1][2] For a synthetic peptide like this compound, which is designed to induce a specific autoimmune response for research purposes, off-target effects could manifest as unintended immune activation, cytotoxicity in non-target cells, or interference with unrelated signaling pathways.[3][4]
Q2: How can I predict potential off-target effects of this compound before starting my in vitro or in vivo experiments?
Predicting off-target effects is a crucial first step in mitigating them. Several in silico approaches can be used:
-
Sequence Homology Analysis: Use bioinformatics tools like BLAST to search for proteins with sequences similar to the intended target of this compound. Homologous proteins are potential off-target candidates.
-
Structural Similarity Assessment: If the 3D structure of the target is known, computational docking studies can be performed to predict the binding of this compound to other proteins with similar binding pockets.
-
Phenotypic Screening Databases: Utilize publicly available databases to check if molecules with similar structures to this compound have known off-target effects.[1]
Q3: I am observing unexpected cellular responses in my experiments with this compound. What are the initial steps I should take?
If you observe unexpected cellular responses, such as unanticipated changes in cell morphology, proliferation, or viability, a systematic approach is necessary:
-
Confirm Peptide Integrity: Verify the purity and integrity of your this compound stock using techniques like HPLC and mass spectrometry. Degradation or impurities can lead to unforeseen effects.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effects are dose-dependent. This can help differentiate between a specific off-target effect and general toxicity at high concentrations.
-
Control Experiments: Include appropriate negative controls (e.g., vehicle-treated cells, cells treated with a scrambled peptide sequence) to ensure the observed effects are specific to this compound.
Q4: Can modifying the sequence of this compound reduce its off-target effects?
Yes, modifying the peptide sequence is a common strategy to enhance specificity.[5] Techniques like alanine scanning mutagenesis can be employed to systematically replace each amino acid in this compound with alanine.[6][7] This helps identify key residues responsible for both on-target and off-target binding. By modifying non-essential residues for on-target activity that contribute to off-target interactions, it is possible to engineer a more specific peptide analog.[8][9]
Q5: How can I improve the delivery of this compound to my target cells or tissues to minimize systemic off-target effects?
Targeted delivery systems can significantly reduce systemic exposure and associated off-target effects by concentrating the peptide at the site of action.[10][11][12] One common approach is to encapsulate this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) that are functionalized with ligands (e.g., antibodies, small molecules) that bind to receptors specifically expressed on your target cells.[10][13][14] This enhances the local concentration of the peptide and reduces its interaction with non-target tissues.
Troubleshooting Guides
Guide 1: High In Vitro Cytotoxicity in Non-Target Cells
Problem: You are observing significant cell death in non-target cell lines at concentrations where this compound should be active only on target cells.
Possible Causes:
-
The peptide is interacting with a ubiquitous off-target receptor that triggers a cytotoxic pathway.
-
The peptide is causing membrane disruption at the tested concentrations.
-
The peptide preparation is contaminated with a cytotoxic substance.
Recommended Solutions:
-
Assess Purity and Integrity:
-
Protocol: Perform High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) on your this compound stock to confirm its purity and correct molecular weight.
-
-
Determine the Mechanism of Cytotoxicity:
-
Protocol: Conduct an In Vitro Cytotoxicity Assay (e.g., MTT or LDH release assay) on both target and non-target cell lines with a wide range of this compound concentrations.[15][16][17]
-
Data Presentation:
Cell Line This compound IC50 (µM) Target Cell Line A 10 Non-Target Cell Line B 15 | Non-Target Cell Line C | 100 |
-
-
Identify Off-Target Interactions:
Guide 2: Inconsistent or Non-Reproducible Experimental Results
Problem: You are experiencing significant variability in your experimental outcomes, such as changes in signaling pathway activation or phenotypic responses, across different batches of this compound or experimental setups.
Possible Causes:
-
Batch-to-batch variability in peptide synthesis and purity.
-
Peptide degradation during storage or handling.
-
Inconsistent experimental conditions.
Recommended Solutions:
-
Standardize Peptide Quality Control:
-
Protocol: For each new batch of this compound, perform HPLC and MS to ensure purity and identity. Establish a minimum purity threshold (e.g., >95%) for all experiments.
-
-
Optimize Storage and Handling:
-
Store lyophilized this compound at -20°C or -80°C.
-
Reconstitute the peptide in a recommended sterile buffer and aliquot to avoid multiple freeze-thaw cycles.
-
Confirm the stability of the reconstituted peptide under your experimental conditions (e.g., temperature, incubation time).
-
-
Refine Experimental Protocols:
-
Ensure all experimental parameters (e.g., cell density, incubation times, reagent concentrations) are consistent across experiments.
-
Use positive and negative controls in every experiment to monitor for variability.
-
Experimental Protocols
Alanine Scanning Mutagenesis to Identify Specificity-Determining Residues
Objective: To identify amino acid residues in this compound that are critical for on-target and off-target binding.[7][23]
Methodology:
-
Peptide Synthesis: Synthesize a series of this compound analogs, where each non-alanine residue is individually replaced with alanine.
-
Binding Assays:
-
Perform binding assays (e.g., ELISA, Surface Plasmon Resonance) to determine the binding affinity of each analog to the intended target receptor.
-
Concurrently, perform binding assays for a known or suspected off-target receptor.
-
-
Data Analysis: Compare the binding affinities of the analogs to that of the wild-type this compound. A significant decrease in binding to the target indicates a critical residue for on-target activity. A decrease in binding to the off-target receptor without a significant impact on on-target binding identifies a residue that can be modified to improve specificity.
Data Presentation:
| Peptide Variant | Target Receptor Binding (KD, nM) | Off-Target Receptor Binding (KD, nM) |
| Wild-Type Peptide M | 50 | 150 |
| D1A | 5000 (↓) | 200 |
| T2A | 60 | 1500 (↓) |
| N3A | 45 | 140 |
| ... | ... | ... |
(Note: (↓) indicates a significant decrease in binding affinity.)
Competitive Binding Assay to Quantify Off-Target Interactions
Objective: To determine the binding affinity of this compound for a potential off-target receptor.[18][21][22]
Methodology:
-
Immobilize Receptor: Immobilize the purified off-target receptor on a solid support (e.g., an ELISA plate).
-
Prepare Competitor Mix: Prepare a series of solutions containing a constant concentration of a labeled ligand known to bind the off-target receptor and varying concentrations of unlabeled this compound.
-
Incubation: Add the competitor mixes to the immobilized receptor and incubate to allow binding to reach equilibrium.
-
Detection: Wash away unbound ligands and quantify the amount of labeled ligand bound to the receptor.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled ligand binding.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on target and non-target cell lines.[15][16][24]
Methodology:
-
Cell Seeding: Seed target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Formulation of Peptide-Loaded Nanoparticles for Targeted Delivery
Objective: To encapsulate this compound in nanoparticles to improve its delivery to target cells.[13][14]
Methodology:
-
Nanoparticle Formulation:
-
Choose a suitable biodegradable polymer (e.g., PLGA).
-
Use a method like solvent evaporation or nanoprecipitation to form nanoparticles, incorporating this compound during the process.
-
-
Surface Functionalization (Optional):
-
To enhance targeting, conjugate a targeting ligand (e.g., an antibody specific to a receptor on the target cells) to the surface of the nanoparticles.
-
-
Characterization:
-
Measure the size, zeta potential, and morphology of the nanoparticles using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine the peptide loading efficiency and release kinetics using HPLC.
-
-
In Vitro Testing:
-
Treat target and non-target cells with the peptide-loaded nanoparticles and assess cellular uptake and biological activity.
-
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. erictopol.substack.com [erictopol.substack.com]
- 3. frontlinegenomics.com [frontlinegenomics.com]
- 4. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 5. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Alanine scanning - Wikipedia [en.wikipedia.org]
- 8. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCR Fingerprinting and Off-Target Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies [mdpi.com]
- 11. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Frontiers | Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs [frontiersin.org]
- 18. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 19. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. MHC/Peptide Competition Binding Assays - Creative BioMart [mhc.creativebiomart.net]
- 22. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alanine Scanning Library - Creative Peptides Blog [creative-peptides.com]
- 24. researchgate.net [researchgate.net]
improving the stability of Peptide M acetate formulations
Technical Support Center: Peptide M Acetate (B1210297) Formulations
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of Peptide M acetate formulations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Peptide M?
Peptide M is susceptible to several degradation pathways that can compromise its biological activity and shelf-life. The most common pathways include:
-
Oxidation: Particularly of methionine and cysteine residues if present. This is often accelerated by exposure to oxygen, metal ions, and light.
-
Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid, respectively. This process is highly dependent on pH and temperature.
-
Aggregation: The formation of non-covalent dimers or larger oligomers, which can lead to precipitation and loss of activity. Aggregation is influenced by peptide concentration, pH, ionic strength, and temperature.
-
Hydrolysis: Cleavage of the peptide backbone, which is typically catalyzed by acidic or basic conditions.
Q2: My reconstituted Peptide M solution has become cloudy or shows visible precipitates. What is the cause and how can I resolve it?
Cloudiness or precipitation is a common sign of peptide aggregation or poor solubility.
-
Immediate Cause: This often occurs if the peptide concentration is too high for the chosen buffer, the pH of the solution is near the peptide's isoelectric point (pI), or the ionic strength is suboptimal.
-
Troubleshooting Steps:
-
Centrifuge: Spin the sample at 10,000 x g for 5-10 minutes. Use the supernatant for your experiment, but be aware that the effective concentration will be lower than intended.
-
Re-dissolve: If possible, try re-dissolving the peptide in a small amount of a stronger solvent (e.g., 10% acetic acid) before diluting it with your experimental buffer.
-
Optimize Buffer: Re-evaluate your formulation buffer. Ensure the pH is at least 1-2 units away from the peptide's pI. Consider using a different buffering agent or adjusting the ionic strength.
-
Q3: I am observing a progressive loss of the main peptide peak and the appearance of new peaks in my HPLC analysis. What does this indicate?
This pattern strongly suggests chemical degradation of Peptide M.
-
Interpretation:
-
A decrease in the main peak area corresponds to a loss of the intact peptide.
-
The appearance of new, often smaller, peaks can represent degradation products such as oxidized forms, deamidated species, or hydrolysis fragments.
-
-
Actionable Advice:
-
Characterize Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks to understand the degradation pathway (e.g., a +16 Da shift often indicates oxidation).
-
Review Storage Conditions: Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.
-
Incorporate Stabilizers: For solution-based formulations, consider adding excipients. For example, use an antioxidant like methionine to prevent oxidation or formulate in a buffer with a pH that minimizes deamidation (see tables below).
-
Troubleshooting Guides
Issue 1: Rapid Oxidation of Peptide M in Solution
Symptoms:
-
A yellow or brownish tint develops in the solution.
-
Appearance of a peak with a +16 Da mass shift in LC-MS analysis.
-
Significant decrease in biological activity.
Workflow for Troubleshooting Oxidation:
Quantitative Data on Peptide M Stability
The following tables provide hypothetical stability data for Peptide M under various formulation conditions to guide optimization efforts.
Table 1: Effect of pH on Peptide M Degradation in Solution at 25°C
| Buffer pH | % Purity Remaining (RP-HPLC) after 24h | Primary Degradation Product |
| 3.0 | 98.5% | Hydrolysis |
| 4.0 | 99.1% | - |
| 5.0 | 98.8% | - |
| 6.0 | 96.2% | Deamidation |
| 7.0 | 92.5% | Deamidation, Oxidation |
| 8.0 | 88.0% | Deamidation, Oxidation |
Table 2: Impact of Excipients on Peptide M Oxidation (pH 7.0, 25°C for 48h)
| Formulation | % Oxidized Peptide M |
| Control (Phosphate Buffer) | 15.4% |
| + 0.1% (w/v) Methionine | 2.1% |
| + 0.02% (w/v) EDTA | 8.9% |
| + 0.1% Methionine + 0.02% EDTA | 1.5% |
Experimental Protocols
Protocol 1: Stability Assessment of Peptide M using RP-HPLC
This protocol describes a standard method for quantifying the purity of Peptide M and detecting degradation products.
1. Materials & Equipment:
-
This compound, lyophilized powder
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Formulation buffers of interest
2. Sample Preparation:
-
Accurately weigh and dissolve this compound in the desired formulation buffer to a final concentration of 1 mg/mL.
-
Create aliquots of the solution in sealed HPLC vials.
-
Store one aliquot at -80°C as the T=0 reference sample.
-
Place the remaining vials under the desired stress conditions (e.g., 25°C, 40°C, light exposure).
3. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B
-
27-30 min: Hold at 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: Re-equilibration at 5% B
-
4. Data Analysis:
-
Run the T=0 sample to establish the initial purity and retention time of the main peak.
-
At specified time points (e.g., 24h, 48h, 1 week), analyze the stressed samples.
-
Calculate the % purity by dividing the area of the main peak by the total area of all peaks.
-
Monitor the increase in the area of any new peaks, which represent degradation products.
Signaling Pathway Visualization
This diagram illustrates a hypothetical signaling pathway where Peptide M acts as an agonist for a G-protein coupled receptor (GPCR), leading to the activation of downstream kinases.
addressing variability in animal responses to Peptide M acetate
Technical Support Center: Peptide M Acetate (B1210297)
Welcome to the technical support center for Peptide M acetate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide agonist that selectively binds to and activates the 'M-Receptor,' a G-protein coupled receptor (GPCR). Activation of the M-Receptor initiates a downstream signaling cascade involving adenylyl cyclase and protein kinase A (PKA), which plays a role in cellular metabolic pathways.
Q2: What are the optimal storage and reconstitution conditions for this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C to -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. For detailed reconstitution instructions, please refer to the Experimental Protocols section.
Q3: What level of purity can be expected for this compound?
A3: Each lot of this compound is supplied with a purity of ≥95% as determined by HPLC. A certificate of analysis is provided with each shipment, detailing the specific purity and other quality control parameters.
Troubleshooting Guide: Addressing Variability in Animal Responses
Issue 1: High variability in physiological response (e.g., blood glucose levels) between animals in the same treatment group.
Possible Causes & Solutions:
-
Animal-Specific Factors: Age, sex, and genetic strain can significantly influence therapeutic responses.
-
Recommendation: Ensure that all animals within an experimental cohort are age-matched and of the same sex and genetic background. Refer to Table 1 for known strain-specific differences in response.
-
-
Circadian Rhythm: The timing of peptide administration can affect its efficacy due to diurnal variations in metabolic processes.
-
Recommendation: Standardize the time of day for peptide administration across all experimental groups.
-
-
Improper Dosing: Inaccurate reconstitution or administration can lead to inconsistent dosing.
-
Recommendation: Follow the detailed "Protocol for Reconstitution and Dilution" and "Protocol for Intraperitoneal (IP) Injection" in the Experimental Protocols section. Use calibrated equipment for all measurements.
-
Issue 2: The observed in-vivo effect is less than expected based on published data.
Possible Causes & Solutions:
-
Peptide Degradation: Improper storage or handling of the reconstituted peptide can lead to loss of activity.
-
Recommendation: Ensure the peptide is stored under the recommended conditions and avoid multiple freeze-thaw cycles. Reconstitute a fresh vial if degradation is suspected.
-
-
Suboptimal Route of Administration: The chosen route of administration may not provide the desired bioavailability.
-
Recommendation: While intraperitoneal (IP) injection is common, subcutaneous (SC) or intravenous (IV) routes may offer different pharmacokinetic profiles. Refer to Table 2 for a comparison of pharmacokinetic parameters.
-
-
Acclimatization and Stress: Insufficient acclimatization of animals to the facility and handling procedures can induce a stress response, which may counteract the effects of this compound.
-
Recommendation: Allow for an acclimatization period of at least 7 days upon arrival at the facility. Handle animals consistently and gently to minimize stress.
-
Troubleshooting Workflow Diagram
Peptide M acetate quality control and purity analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of Peptide M acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Peptide M acetate and what is its expected purity?
A1: this compound is a synthetic peptide with the amino acid sequence H-Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val-OH.[1][2] It is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1][3] Commercially available this compound often has a purity of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC).[4]
Q2: What are the key quality control parameters for this compound?
A2: Key quality control parameters for ensuring the identity, purity, and quantity of this compound include:
-
Purity by HPLC: Determines the percentage of the desired peptide relative to any impurities.[5][6][7]
-
Identity by Mass Spectrometry (MS): Confirms the molecular weight of the peptide, verifying the correct sequence.[7][8][9]
-
Peptide Content (Net Peptide Content): Quantifies the actual amount of peptide in the lyophilized powder, which also contains counter-ions (acetate) and water.[5][6] This is often determined by Amino Acid Analysis (AAA) or elemental analysis.[5]
-
Counter-ion (Acetate) Content: Measures the amount of acetate, the counter-ion, present in the sample.[5][10]
-
Water Content: Determined by Karl Fischer titration to quantify the amount of residual moisture.[7][10]
Q3: What are the common impurities found in synthetic peptides like this compound?
A3: Impurities in synthetic peptides can arise during synthesis or degradation.[11][12] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[12][13][14]
-
Incompletely deprotected sequences: Peptides with protecting groups still attached to amino acid side chains.[6][14]
-
Oxidized peptides: Particularly common for peptides containing methionine or cysteine.[12][13]
-
Deamidated peptides: Modification of asparagine or glutamine residues.[11][13]
-
Acetylated peptides: The addition of an acetyl group to the N-terminus.[11]
-
Residual solvents and reagents: Such as trifluoroacetic acid (TFA) if used during purification.[5][14]
Purity Analysis and Quality Control Data
The following tables summarize key quantitative data for the quality control of this compound.
Table 1: Typical Analytical Specifications for this compound
| Parameter | Method | Typical Specification |
| Purity | RP-HPLC | ≥ 98% |
| Identity | ESI-MS or MALDI-TOF MS | Measured molecular weight corresponds to the theoretical molecular weight (1905.13 g/mol )[1] |
| Net Peptide Content | Amino Acid Analysis | 70-90% |
| Acetate Content | Ion Chromatography or HPLC | 5-15% |
| Water Content | Karl Fischer Titration | ≤ 10% |
Table 2: Common Analytical Methods for this compound QC
| Analytical Method | Purpose | Key Parameters |
| Reversed-Phase HPLC (RP-HPLC) | Purity determination and quantification of impurities.[6][8] | Column: C18 stationary phase. Mobile Phase: Water and acetonitrile (B52724) with an ion-pairing agent (e.g., TFA or formic acid). Detection: UV at 210-230 nm.[15] |
| Mass Spectrometry (MS) | Identity confirmation by molecular weight determination.[8][16] | Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8] Analyzer: Time-of-Flight (TOF) or Orbitrap.[9] |
| Amino Acid Analysis (AAA) | Determination of net peptide content and amino acid composition.[5][17][18] | Process: Acid hydrolysis of the peptide followed by separation and quantification of individual amino acids.[6][19] |
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the peptide in a suitable solvent, such as water or a low concentration of acetonitrile in water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dilute the this compound stock solution (from HPLC preparation) to approximately 10-50 µM with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 500-2500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peaks corresponding to the different charge states of this compound.
-
Deconvolute the spectrum to determine the monoisotopic molecular weight and compare it to the theoretical molecular weight (1905.13 g/mol ).[1]
-
Troubleshooting Guides
Issue 1: Lower than expected purity on HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the lyophilized peptide at -20°C.[1][3] Avoid repeated freeze-thaw cycles of peptide solutions.[20] |
| Incomplete Solubilization | Before injection, visually inspect the sample solution to ensure complete dissolution. If necessary, sonicate the sample briefly. For peptides with solubility issues, consider alternative solvents.[20] |
| Suboptimal HPLC Separation | Optimize the HPLC gradient. A shallower gradient may improve the resolution of closely eluting impurities.[21] Try a different column chemistry or mobile phase modifier (e.g., formic acid instead of TFA).[22] |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[23] |
Issue 2: No peak or a very small peak observed in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Injector Malfunction | Check the injector for leaks or blockages.[23] Perform a blank injection with only the mobile phase to ensure the system is working correctly. |
| Incorrect Sample Preparation | Verify the concentration calculation and the dilution steps. Ensure the peptide was fully dissolved. |
| Detector Issue | Check the detector lamp status and ensure it is turned on and has not exceeded its lifetime. |
| Peptide Adsorption | Peptides can sometimes adsorb to glass or plastic surfaces. Use low-retention vials and pipette tips. |
Issue 3: Discrepancy between observed and theoretical molecular weight in MS analysis.
| Possible Cause | Troubleshooting Step |
| Presence of Adducts | The peptide may have formed adducts with salts (e.g., sodium, potassium) from the solvent or sample container. These will appear as peaks with higher m/z values. |
| Peptide Modification | The peptide may have undergone modification, such as oxidation (+16 Da) or deamidation (+1 Da).[13] |
| Incorrect Charge State Assignment | Ensure the software is correctly assigning the charge states for deconvolution. Manually inspect the m/z values of the isotopic peaks to confirm the charge state. |
| Instrument Calibration | Verify that the mass spectrometer is properly calibrated using a known standard. |
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Troubleshooting Low Purity in HPLC Analysis.
References
- 1. Peptide M [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound Supplier | CAS | AOBIOUS [aobious.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. altabioscience.com [altabioscience.com]
- 7. polypeptide.com [polypeptide.com]
- 8. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Impurities in Peptide Pools [mdpi.com]
- 14. 合成ペプチドに含まれる不純物 [sigmaaldrich.com]
- 15. almacgroup.com [almacgroup.com]
- 16. peptidesciences.com [peptidesciences.com]
- 17. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 18. pcl.tamu.edu [pcl.tamu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. bachem.com [bachem.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 22. agilent.com [agilent.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of High-Purity Peptide M Acetate
Welcome to the technical support center for the synthesis of high-purity Peptide M acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during peptide synthesis, purification, and salt exchange.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic peptides like Peptide M?
A1: Impurities in synthetic peptides can be broadly categorized as process-related or degradation products.[1] The most common process-related impurities originating from Solid-Phase Peptide Synthesis (SPPS) include:
-
Deletion Sequences: Resulting from incomplete coupling reactions where an amino acid is missed in the sequence.[2][3]
-
Truncation Sequences: Peptides that are shorter than the target sequence due to incomplete deprotection or capping of unreacted chains.[1][2]
-
Incompletely Deprotected Sequences: Residual protecting groups on amino acid side chains after the final cleavage step.[2][4]
-
Insertion Sequences: An extra amino acid is added to the sequence, often due to excess amino acid reagents not being washed away completely.[3][4]
-
Side-Reaction Products: These can include products from aspartimide formation, oxidation (especially of methionine or tryptophan), or racemization.[2][5]
-
Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is a common residual reagent from the cleavage and purification steps.[2]
Q2: Why is achieving high purity for Peptide M crucial for my research?
Q3: What analytical techniques are recommended for assessing the purity of Peptide M acetate?
A3: A combination of analytical methods is typically used to determine peptide purity accurately. The most common techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for quantifying the purity of synthetic peptides.[1][9] It separates the target peptide from its impurities based on hydrophobicity.[10]
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), it confirms the molecular weight of the target peptide and helps identify impurities.[7][11]
-
Amino Acid Analysis (AAA): This technique determines the amino acid composition and content of the peptide, providing a measure of the net peptide content.[9][11]
Q4: Why is the acetate salt form of Peptide M preferred over the TFA salt?
A4: While peptides are often initially obtained as trifluoroacetate (B77799) (TFA) salts due to the use of TFA in cleavage and purification, the acetate salt form is generally preferred for biological applications.[8][12] Residual TFA can be toxic to cells and may interfere with in vivo experiments or cause undesirable immune responses.[13][14] Acetate is a more biocompatible counterion.[15]
Troubleshooting Guide
Low Synthesis Yield
| Symptom | Potential Cause | Suggested Solution |
| Low overall yield of crude Peptide M. | Inefficient coupling reactions, especially for long or complex sequences.[16] | Optimize coupling chemistry by using more reactive coupling reagents like HCTU or HATU. Consider double coupling for difficult amino acids like arginine or proline.[2][17] Increase reaction temperature or use microwave-assisted synthesis to improve coupling efficiency.[2][6] |
| Peptide aggregation during synthesis.[6] | Incorporate solubilizing agents or use resins with better swelling properties like PEG-based resins.[6][18] Use structure-disrupting amino acid derivatives (e.g., pseudoproline dipeptides).[6] | |
| Poor resin selection for the specific peptide sequence. | Select a resin with appropriate loading capacity and linker chemistry for your C-terminal amino acid.[2] |
Poor Purity Profile
| Symptom | Potential Cause | Suggested Solution |
| Multiple peaks close to the main product peak on HPLC. | Presence of deletion or truncation sequences.[2] | Ensure complete deprotection at each step by monitoring the reaction.[2] Optimize coupling times and reagent concentrations.[19] |
| Racemization of amino acid residues. | Use additives like HOBt or HOAt during coupling to minimize racemization.[19] | |
| Broad or tailing peaks during HPLC purification. | Poor solubility of the peptide in the mobile phase. | Adjust the mobile phase composition, for example, by adding a small amount of an organic solvent like isopropanol. |
| Secondary structure formation on the column. | Increase the column temperature to disrupt secondary structures. |
Acetate Salt Exchange Issues
| Symptom | Potential Cause | Suggested Solution |
| Residual TFA detected after salt exchange. | Incomplete exchange of the counter-ion.[14] | Repeat the lyophilization cycle from an acidic solution (e.g., 10% acetic acid) multiple times. For more robust exchange, use ion-exchange chromatography or perform the exchange on an RP-HPLC column.[12][15] |
| Low recovery of peptide after salt exchange and lyophilization. | Adsorption of the peptide to the lyophilizer vessel. | Pre-coat the vessel with a solution of a volatile salt or a non-ionic surfactant. |
| Formation of a "fluffy" or difficult-to-handle solid. | Optimize lyophilization parameters (e.g., shelf temperature, vacuum pressure). Acetate salts generally produce a better lyophilizate cake compared to TFA salts.[8] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptide M
This protocol outlines a standard Fmoc-based SPPS workflow.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[2]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.[4]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF to the resin. Allow the reaction to proceed for 1-2 hours.[2]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the Peptide M sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
General Protocol for RP-HPLC Purification of Peptide M
-
Sample Preparation: Dissolve the crude Peptide M in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).[10]
-
Injection and Elution: Inject the dissolved peptide onto the column and elute with a gradient of increasing acetonitrile concentration.[10]
-
Fraction Collection: Collect fractions corresponding to the main peptide peak, which is monitored by UV absorbance at 210-220 nm.[10]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.[1]
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified Peptide M as a TFA salt.
General Protocol for TFA to Acetate Counter-Ion Exchange
-
Dissolution: Dissolve the purified Peptide M TFA salt in a 10% aqueous acetic acid solution.
-
Lyophilization: Freeze the solution and lyophilize it to remove the solvent and excess acetic acid.
-
Repeat: Repeat steps 1 and 2 at least three times to ensure complete exchange of the trifluoroacetate for the acetate counter-ion.[14]
-
Final Product: The final product is high-purity this compound.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Purification and Salt Exchange Workflow.
Caption: Troubleshooting Logic for Synthesis Issues.
References
- 1. almacgroup.com [almacgroup.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. bachem.com [bachem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 16. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
avoiding aggregation of Peptide M acetate in storage
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the aggregation of Peptide M acetate (B1210297) during storage.
Frequently Asked Questions (FAQs)
Q1: What is Peptide M acetate aggregation and why is it a concern?
Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, species.[1] These can range from small, reversible oligomers to large, irreversible amorphous aggregates or highly structured amyloid fibrils.[1][2] Aggregation is a critical concern because it leads to a loss of the active peptide concentration, which can compromise experimental results and reduce therapeutic efficacy.[1][2] Furthermore, peptide aggregates can alter pharmacokinetics and, in some cases, induce immunogenic responses.[3][4]
Q2: What are the primary factors that cause this compound to aggregate in storage?
Aggregation is influenced by a combination of intrinsic properties of the peptide and extrinsic environmental factors.[1][2]
-
Intrinsic Factors: These are inherent to the peptide's sequence, such as a high proportion of hydrophobic amino acids, the presence of specific aggregation-prone regions (APRs), and the peptide's net charge at a given pH.[1][2]
-
Extrinsic (Environmental) Factors:
-
Temperature: Elevated temperatures accelerate degradation pathways and increase molecular motion, promoting aggregation.[1][5]
-
pH: The pH of the solution affects the peptide's net charge. Aggregation is often most pronounced near the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[1][2][6]
-
Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, leading to aggregation.[1][2][7]
-
Moisture: For lyophilized peptides, moisture can induce hydrolysis and increase peptide mobility, facilitating aggregation.[5][8][9]
-
Mechanical Stress: Physical agitation, such as vigorous shaking or stirring, can introduce energy that promotes aggregation.[1][10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause denaturation and aggregation.[5][11][12]
-
Q3: What are the ideal storage conditions for lyophilized this compound?
To ensure long-term stability, lyophilized (freeze-dried) this compound should be stored under controlled conditions that minimize exposure to destabilizing factors.[8][13][14] The primary goal is to keep the peptide in a dry, inert state at a low temperature.[5]
-
Temperature: For long-term storage (months to years), temperatures of -20°C or, preferably, -80°C are recommended.[5][11][13][15]
-
Humidity: The peptide should be stored in a tightly sealed vial within a desiccated environment to protect it from moisture.[5][8]
-
Light: Protect the peptide from light, especially if it contains light-sensitive residues, by using amber vials or storing it in the dark.[5][11]
-
Atmosphere: For peptides prone to oxidation (containing Cys, Met, or Trp), storing under an inert gas like nitrogen or argon can prolong stability.[8][16]
Q4: How should I store this compound after reconstituting it in a solution?
Peptides are significantly less stable in solution compared to their lyophilized form.[11][16]
-
Aliquoting: To avoid repeated freeze-thaw cycles, the stock solution should be divided into single-use aliquots immediately after reconstitution.[5][12]
-
Temperature: Store aliquots frozen at -20°C or -80°C.[5][11] For short-term use (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.[12]
-
pH Control: Use sterile buffers at a pH that ensures peptide stability, typically between pH 5 and 7.[11][12] This helps maintain a net charge on the peptide, which can prevent aggregation through electrostatic repulsion.[2]
Q5: What is the role of the acetate counter-ion in peptide stability?
Most peptides are purified using reverse-phase HPLC with buffers containing trifluoroacetic acid (TFA). The resulting product is often a TFA salt.[17] However, TFA can be toxic in some biological systems.[18] Therefore, it is often exchanged for a more biocompatible counter-ion, such as acetate. Acetate is a common and preferred counter-ion for many pharmaceutical peptide formulations.[17][18] The acetate counter-ion helps to balance the positive charges on the peptide (e.g., from Lys, Arg, His residues and the N-terminus), forming a stable salt.[19] The presence of acetate will also influence the pH of the peptide when dissolved in unbuffered water and can contribute to the overall stability of the formulation.[20]
Q6: How can excipients help prevent the aggregation of this compound?
Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics.[1] Several classes of excipients can be used to mitigate peptide aggregation.[4]
-
Sugars and Polyols (e.g., Sucrose, Mannitol, Trehalose): These agents act as cryoprotectants and lyoprotectants, forming a glassy matrix around the peptide during freezing and lyophilization, which reduces molecular mobility and prevents aggregation.[13][21]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants can prevent aggregation at surfaces and interfaces by binding to hydrophobic regions on the peptide, reducing intermolecular interactions.[1][21][22]
-
Amino Acids (e.g., Arginine, Glycine): Certain amino acids can act as stabilizers, reducing the propensity for aggregation.[2]
-
Buffers (e.g., Citrate, Phosphate (B84403), Histidine): These are crucial for controlling the pH of the solution to a range where the peptide is most stable and soluble.[1]
Data Summaries
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Environment |
| Lyophilized | Short-Term (Weeks) | Room Temperature or 4°C | Dark, Desiccated[8][11] |
| Long-Term (Months-Years) | -20°C to -80°C | Dark, Desiccated, Inert Gas[5][13] | |
| In Solution | Short-Term (Days) | 2°C to 8°C | Sterile, pH 5-7 Buffer[12] |
| Long-Term (Months) | -20°C to -80°C (Aliquoted) | Sterile, pH 5-7 Buffer[5][11][12] |
Table 2: Common Excipients to Mitigate Peptide Aggregation
| Excipient Class | Examples | Primary Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Stabilize native structure, act as cryo/lyoprotectants.[13][21] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation and self-association.[1][21] |
| Amino Acids | Arginine, Glycine, Proline | Inhibit formation of aggregates.[2] |
| Buffering Agents | Acetate, Citrate, Phosphate, Histidine | Maintain optimal pH to ensure net charge and solubility.[1][20] |
| Salts | NaCl, KCl | Modulate electrostatic interactions (effects are peptide-specific).[1][2] |
Visual Guides and Workflows
Troubleshooting Guide
Problem: My lyophilized this compound powder appears clumpy or difficult to see.
-
Possible Cause: Some peptides, particularly short or hygroscopic sequences, can absorb moisture from the air and appear as a dense film or gel instead of a powder.[11][16] This does not necessarily indicate degradation but highlights the need for careful handling.
-
Solution: Always allow the peptide vial to warm to room temperature in a desiccator before opening it.[8][15] This simple step prevents atmospheric moisture from condensing on the cold peptide.[23] If clumping has already occurred, proceed with reconstitution but be aware that the peptide may be more difficult to dissolve.
Problem: this compound won't dissolve or forms visible particles upon reconstitution.
-
Possible Cause 1: Improper Solvent/pH. The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solvent.[24] If the pH of the reconstitution buffer is near the peptide's isoelectric point (pI), its solubility will be at a minimum.[7]
-
Solution 1: If the peptide has a net positive charge (basic), try dissolving it in a dilute acidic solution (e.g., 0.1 M acetic acid).[25] If it has a net negative charge (acidic), try a dilute basic solution (e.g., 0.1% aqueous ammonia) before diluting to the final concentration with your buffer.[24]
-
Possible Cause 2: Aggregation. The peptide may have already aggregated or is rapidly aggregating upon addition of the solvent. Vigorous shaking can induce aggregation.[10]
-
Solution 2: Use gentle mixing techniques like slow swirling or repeated pipetting.[10] Sonication in a water bath can help break up small particles, but avoid overheating the sample.[24] If aggregation persists, consider reconstituting in the presence of a stabilizing excipient or a denaturing agent like guanidinium (B1211019) hydrochloride (note: denaturants are often incompatible with biological assays).[24]
Problem: I suspect aggregation is occurring in my stock solution over time.
-
Possible Cause: Despite proper initial handling, some peptides are inherently unstable in solution and will aggregate over time, even when frozen.[16] This can be due to the peptide sequence, buffer composition, or accidental temperature fluctuations.
-
Solution: Confirm aggregation using an analytical technique. The recommended method is Size-Exclusion Chromatography (SEC-HPLC), which separates molecules based on size. Aggregates will appear as earlier-eluting peaks compared to the main monomeric peptide peak. Dynamic Light Scattering (DLS) can also be used to detect the presence of larger particles in the solution. After confirming aggregation, prepare fresh stock solutions more frequently and re-evaluate the storage buffer and temperature. Consider adding a stabilizing excipient like arginine or a non-ionic surfactant.[1][2]
Experimental Protocols
Protocol 1: Recommended Reconstitution of Lyophilized this compound
This protocol outlines a general, gentle procedure for dissolving lyophilized peptides to minimize the risk of aggregation.
-
Preparation: Remove the peptide vial from cold storage (-20°C or -80°C) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 15-20 minutes.[23] This prevents moisture condensation.
-
Solvent Selection: Choose a sterile buffer appropriate for your peptide's sequence and your downstream application. A buffer pH of 5-7 is often a good starting point to maintain peptide stability.[11] For hydrophobic peptides, an initial small volume of an organic solvent like DMSO may be required, followed by slow dilution with the aqueous buffer.[8][23]
-
Dissolution: Add the recommended volume of solvent to the vial.
-
Mixing: Mix the contents by gently swirling the vial or by slowly pipetting the solution up and down. Do not shake or vortex , as this can induce aggregation.[10]
-
Incubation: Allow the vial to sit at room temperature for several minutes to ensure complete dissolution.[10]
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.[10]
-
Aliquoting & Storage: Immediately aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.[12]
Protocol 2: Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is a powerful method to quantify the amount of monomer, oligomers, and larger aggregates in a peptide solution.
-
System Preparation:
-
Equip an HPLC system with a size-exclusion column suitable for the molecular weight range of Peptide M.
-
Prepare a mobile phase that is compatible with your peptide and will not induce aggregation on the column. A common mobile phase is a phosphate or acetate buffer at a pH of 6-7 with a moderate salt concentration (e.g., 150 mM NaCl) to minimize secondary interactions with the column matrix.
-
-
Sample Preparation:
-
Thaw a peptide aliquot gently at room temperature.
-
If necessary, dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a low-protein-binding 0.22 µm filter if particulates are visible.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the equilibrated SEC column.
-
Run the analysis at a constant flow rate.
-
Monitor the eluent using a UV detector, typically at 214 nm or 280 nm.
-
-
Data Interpretation:
-
Monomer Peak: The largest, latest-eluting peak corresponds to the correctly folded, non-aggregated peptide monomer.
-
Aggregate Peaks: Any peaks that elute earlier than the monomer peak represent soluble aggregates (e.g., dimers, trimers, higher-order oligomers).
-
Quantification: Integrate the peak areas to determine the relative percentage of monomer and aggregates. A decrease in the monomer peak area and an increase in the aggregate peak areas over time is indicative of instability and aggregation.
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurelis.com [neurelis.com]
- 4. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 5. jpt.com [jpt.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. peptide.com [peptide.com]
- 9. pinnaclepeptides.com [pinnaclepeptides.com]
- 10. jpt.com [jpt.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. peptidesystems.com [peptidesystems.com]
- 14. uk-peptides.com [uk-peptides.com]
- 15. jaycampbell.com [jaycampbell.com]
- 16. genscript.com [genscript.com]
- 17. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 18. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 23. verifiedpeptides.com [verifiedpeptides.com]
- 24. bachem.com [bachem.com]
- 25. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Validation & Comparative
Validating the Immunogenicity of Peptide M Acetate Batches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunogenicity of Peptide M acetate (B1210297), a synthetic peptide utilized in the induction of experimental autoimmune uveitis (EAU), against other relevant peptide alternatives. The data presented herein is crucial for researchers aiming to validate the immunogenic potential of different batches of Peptide M acetate and for those exploring alternative peptides for similar research applications.
Executive Summary
This compound consistently demonstrates a significant immunogenic potential, characterized by a robust T-cell proliferative response. This response is a critical factor in its efficacy as a tool for inducing EAU in animal models. This guide compares the immunogenic profile of this compound with a uveitogenic peptide derived from Rotavirus (Rota peptide) and non-pathogenic, inhibitory peptide analogs (169A and 171A). The comparative data highlights the distinct immunological footprints of these peptides, providing a framework for evaluating new batches of this compound and for selecting appropriate peptides for specific research needs in the field of autoimmune disease modeling.
Comparative Immunogenicity Data
The following tables summarize the key immunogenic parameters of this compound and its alternatives. The data is compiled from various studies to provide a comprehensive overview.
T-Cell Proliferation Response
A key indicator of an adaptive immune response is the proliferation of T-lymphocytes upon antigen presentation. The data below illustrates the capacity of different peptides to induce T-cell proliferation.
| Peptide | Target Cell Population | Result |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) from uveitis patients | Significant lymphoproliferative response (Stimulation Index ≥ 3) in 30.7% of patients[1] |
| Rota Peptide | Not specified | Elicited cross-reactive T-cell responses in rats[2] |
| Inhibitory Peptide Analogs (169A and 171A) | Murine lymphocytes | Reduced cellular responses by lymphocyte proliferation compared to the native pathogenic peptide[3] |
Cytokine Secretion Profile
The cytokine milieu following peptide administration dictates the nature and intensity of the immune response. The table below compares the cytokine profiles induced by different uveitogenic and inhibitory peptides. Due to the lack of specific cytokine data for this compound in the reviewed literature, a profile for a comparable uveitogenic peptide, R16, is included to provide a representative pro-inflammatory response.
| Cytokine | Peptide R16 (uveitogenic) | Inhibitory Peptide Analogs (169A and 171A) |
| Pro-inflammatory | ||
| IFN-γ | Elevated | Reduced |
| IL-1β | Elevated | Not Reported |
| IL-6 | Elevated | Not Reported |
| IL-17 | Elevated | Reduced |
| MCP-1 | Elevated | Not Reported |
| MIP-1α | Elevated | Not Reported |
| RANTES | Elevated | Not Reported |
| Anti-inflammatory/Regulatory | ||
| IL-4 | Low and unchanged | Increased |
| IL-5 | Low and unchanged | Increased |
| IL-10 | Significantly decreased | Increased |
| IL-13 | Not Reported | Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of immunogenicity studies. The following sections outline the standard protocols for the key experiments cited in this guide.
Lymphocyte Proliferation Assay
This assay measures the proliferation of T-cells in response to an antigen.
Principle: Peripheral blood mononuclear cells (PBMCs), which include T-cells, are isolated and cultured in the presence of the test peptide. If the T-cells recognize the peptide, they will proliferate. This proliferation is typically measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) into the DNA of the dividing cells.
Protocol Outline:
-
PBMC Isolation: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a concentration of 2 x 10⁵ cells/well.
-
Peptide Stimulation: Add the test peptide (e.g., this compound) at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement:
-
³H-thymidine incorporation: Add ³H-thymidine to each well 18 hours before harvesting. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE staining: Stain PBMCs with CFSE before culturing. After the incubation period, analyze the cells by flow cytometry. Proliferating cells will show a dilution of the CFSE dye.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the peptide-stimulated wells by the mean CPM of the negative control wells. An SI ≥ 3 is generally considered a positive response.
Cytokine Release Assay (Multiplex Immunoassay)
This assay quantifies the levels of multiple cytokines secreted by immune cells in response to a stimulus.
Principle: A multiplex bead-based immunoassay (e.g., Luminex) is used to simultaneously measure the concentration of various cytokines in cell culture supernatants. Each bead population is coated with an antibody specific for a particular cytokine.
Protocol Outline:
-
Sample Collection: Collect supernatants from the lymphocyte proliferation assay cultures after a defined incubation period (e.g., 48-72 hours).
-
Assay Preparation: Prepare the multiplex bead array by mixing the different bead populations, each specific for a target cytokine.
-
Incubation: Incubate the cell culture supernatants with the bead array. The cytokines in the supernatant will bind to their specific antibodies on the beads.
-
Detection: Add a mixture of biotinylated detection antibodies, one for each cytokine. These antibodies will bind to a different epitope on the captured cytokine.
-
Signal Generation: Add streptavidin-phycoerythrin (SA-PE), which binds to the biotinylated detection antibodies.
-
Data Acquisition: Analyze the beads using a multiplex analyzer. The instrument identifies each bead population by its internal color code and quantifies the amount of bound cytokine by the intensity of the PE fluorescence.
-
Data Analysis: Use a standard curve for each cytokine to determine the concentration in the samples.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
References
- 1. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphocyte responses to peptide M and to retinal S-antigen in uveitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Uveitogenic Peptides: Peptide M Acetate vs. Interphotoreceptor Retinoid-Binding Protein (IRBP) Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peptide M acetate (B1210297) and other widely used uveitogenic peptides, specifically those derived from the Interphotoreceptor Retinoid-Binding Protein (IRBP). The information presented is intended to assist researchers in selecting the appropriate peptide for inducing Experimental Autoimmune Uveitis (EAU), a key animal model for human uveitis. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Introduction to Uveitogenic Peptides
Experimental Autoimmune Uveitis (EAU) is a T-cell mediated autoimmune disease that serves as a valuable model for human posterior uveitis. The induction of EAU relies on the immunization of susceptible animal models with uveitogenic peptides derived from retinal antigens. Two of the most extensively studied sources of these peptides are the S-antigen (retinal arrestin) and the Interphotoreceptor Retinoid-Binding Protein (IRBP).
Peptide M acetate , a synthetic 18-amino acid peptide (DTNLASSTIIKEGIDKTV) corresponding to a sequence from bovine S-antigen, is a well-established uveitogenic peptide capable of inducing EAU in various species, including rats and guinea pigs.[1]
IRBP-derived peptides , such as those corresponding to amino acid sequences 1-20 (hIRBP1-20) and 161-180 (hIRBP161-180), are also potent inducers of EAU, particularly in mouse models.[2][3] More recently, a new highly pathogenic epitope, hIRBP651-670, has been identified and shown to induce severe EAU in C57BL/6 mice.[2]
This guide will focus on comparing the performance of this compound with these key IRBP-derived peptides, drawing on data from various studies. While direct head-to-head comparative studies with identical protocols are limited, this guide synthesizes data from methodologically similar experiments to provide a useful comparison.
Quantitative Data Comparison
The following tables summarize the key performance indicators of this compound and various IRBP peptides in inducing EAU. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution, considering potential variations in experimental conditions.
Table 1: Comparison of Uveitogenic Peptides in EAU Induction
| Feature | Peptide M | hIRBP1-20 | hIRBP161-180 | hIRBP651-670 |
| Amino Acid Sequence | DTNLASSTIIKEGIDKTV[1] | GPTHLFQPSLVLDMAKVLLD | SGIPYIISYLHPGNTILHVD[4] | LAQGAYRTAVDLESLASQLT[2] |
| Parent Protein | S-Antigen (Arrestin) | IRBP | IRBP | IRBP |
| Common Animal Model | Lewis Rat[1] | C57BL/6 Mouse[2] | B10.RIII Mouse | C57BL/6 Mouse[2] |
| Typical Disease Onset | 10-14 days post-immunization | 12-14 days post-immunization | 12-14 days post-immunization | 12-14 days post-immunization |
| Reported Disease Severity (Mean EAU Score) | Moderate to Severe (Scores of 2-3) | Mild to Moderate (Scores of 1-2)[2] | Moderate to Severe (Scores of 2-3) | Severe (Scores >3)[2] |
| Disease Incidence | High (>80%) | Variable, often lower incidence[2] | High (>80%) | High (>90%)[2] |
Table 2: Immunological Responses to Uveitogenic Peptides
| Immunological Parameter | Peptide M | IRBP Peptides (General) |
| Primary T-Cell Response | Th1 and Th17 | Th1 and Th17 |
| Key Cytokines Involved | IFN-γ, IL-17 | IFN-γ, IL-17, TNF-α |
| Humoral Response | Antigen-specific antibody production | Antigen-specific antibody production |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for EAU induction using Peptide M and IRBP peptides.
Protocol 1: EAU Induction with Peptide M in Lewis Rats
This protocol is adapted from studies inducing EAU in Lewis rats.
1. Animals:
-
Female Lewis rats, 6-8 weeks old.
2. Reagents:
-
This compound (DTNLASSTIIKEGIDKTV)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)
-
Bordetella pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
3. Immunization Procedure:
-
Prepare an emulsion of Peptide M in CFA (1:1 ratio, v/v). A typical dose is 50-100 µg of Peptide M per rat.
-
Inject 0.1 mL of the emulsion subcutaneously into one hind footpad.
-
On the same day, inject 1 µg of PTX intraperitoneally in 0.1 mL of PBS.
4. Disease Evaluation:
-
Monitor rats daily for clinical signs of uveitis (iris congestion, hypopyon) starting from day 7 post-immunization.
-
Perform fundoscopic examination to score retinal inflammation (EAU score) at regular intervals (e.g., days 14, 21, 28).
-
For histological analysis, enucleate eyes at the end of the experiment, fix in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score histopathology based on cellular infiltration and retinal damage.
Protocol 2: EAU Induction with IRBP Peptides in C57BL/6 Mice
This protocol is based on studies using IRBP peptides in C57BL/6 mice.[2]
1. Animals:
-
Female C57BL/6 mice, 6-8 weeks old.
2. Reagents:
-
IRBP peptide (e.g., hIRBP1-20 or hIRBP651-670)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)
-
Bordetella pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
3. Immunization Procedure:
-
Prepare an emulsion of the IRBP peptide in CFA (1:1 ratio, v/v). A typical dose is 200-300 µg of peptide per mouse.[2]
-
Inject a total of 0.2 mL of the emulsion subcutaneously at the base of the tail and in the flank.
-
On the same day, inject 0.5-1 µg of PTX intraperitoneally in 0.1 mL of PBS.[2]
4. Disease Evaluation:
-
Monitor mice for clinical signs of EAU using fundoscopy starting from day 10 post-immunization.
-
Clinical EAU scores are typically graded on a scale of 0-4 based on the degree of inflammation, vasculitis, and retinal damage.
-
For histopathology, enucleate eyes, fix, section, and stain with H&E to assess cellular infiltration and structural changes in the retina.
Signaling Pathways and Experimental Workflows
The pathogenesis of EAU involves complex signaling pathways that lead to the activation and differentiation of autoreactive T-cells. The following diagrams, generated using the DOT language, illustrate these key pathways and a general experimental workflow for EAU studies.
Conclusion
The choice between this compound and IRBP-derived peptides for EAU induction depends on the specific research goals and the animal model being used. This compound is a reliable choice for inducing EAU in Lewis rats, consistently producing moderate to severe disease. For studies in mice, particularly the C57BL/6 strain, the newer hIRBP651-670 peptide appears to offer a more robust and severe disease model compared to the classical hIRBP1-20 peptide.[2]
Understanding the distinct characteristics of these peptides, along with the detailed experimental protocols and underlying signaling pathways, is essential for designing and interpreting studies aimed at elucidating the mechanisms of uveitis and developing novel therapeutic interventions. Researchers should carefully consider the data presented in this guide to select the most appropriate uveitogenic peptide for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repertoire Analysis and New Pathogenic Epitopes of IRBP in C57BL/6 (H-2b) and B10.RIII (H-2r) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Peptide M Acetate and S-Antigen Induced Uveitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used experimental models of autoimmune uveitis: Peptide M acetate-induced uveitis and S-antigen (S-Ag)-induced uveitis. Both models are instrumental in understanding the pathogenesis of human uveitis and for the preclinical evaluation of novel therapeutics. This document summarizes their key characteristics, presents comparative data, and details the experimental protocols involved.
At a Glance: Key Differences and Similarities
Experimental Autoimmune Uveitis (EAU) is a T-cell mediated autoimmune disease model that mimics human uveitis. It is induced by immunization with retinal antigens. The two models discussed here utilize either the whole S-antigen protein or a specific pathogenic peptide from it, Peptide M.
| Feature | This compound Induced Uveitis | S-Antigen Induced Uveitis |
| Inducing Agent | A synthetic 18-amino acid peptide fragment of S-antigen. | The full-length native S-antigen protein (a 48 kDa protein). |
| Specificity | Highly specific, targets a single known pathogenic epitope. | Broader, involves multiple potential pathogenic epitopes within the S-antigen protein. |
| Uveitogenic Dose (Lewis Rats) | As low as 5 µg can induce disease; >50 µg for severe disease.[1] | Typically 30-50 µg.[2] |
| Disease Onset (Lewis Rats) | Around 12-14 days post-immunization.[2] | Around 12-14 days post-immunization.[2] |
| Clinical & Histopathological Features | Clinically and histopathologically indistinguishable from S-antigen induced uveitis.[1] | Characterized by severe inflammation, retinal vasculitis, and destruction of the photoreceptor cell layer. |
Immunopathogenesis: A Shared Mechanism of Molecular Mimicry
Both Peptide M and S-antigen induce uveitis through a common pathogenic mechanism involving CD4+ T-cells. The prevailing hypothesis is that of molecular mimicry . This occurs when a foreign antigen, such as from a virus or bacterium, shares structural similarities with a self-antigen (in this case, a retinal protein). The immune response initiated against the foreign antigen can then cross-react with the self-antigen, leading to an autoimmune attack on the host's own tissues. In the context of uveitis, this results in inflammation and damage to the eye.
T-Cell Receptor Signaling Pathway
The activation of CD4+ T-cells is a critical step in the pathogenesis of EAU. This process is initiated by the interaction of the T-cell receptor (TCR) with the antigenic peptide presented by Major Histocompatibility Complex (MHC) Class II molecules on antigen-presenting cells (APCs). This binding triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and the secretion of pro-inflammatory cytokines.
References
Unraveling T-Cell Cross-Reactivity: A Comparative Guide to Peptide M Acetate and a Novel LCK Inhibitor, GM Peptide
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation and cross-reactivity is paramount in the quest for effective and safe immunotherapies. This guide provides a detailed comparison of T-cell responses activated by the synthetic immunomodulatory agent, Peptide M acetate (B1210297), and a novel LCK inhibitor, GM peptide. By examining their mechanisms of action and impact on T-cell signaling, this document aims to provide valuable insights for the strategic design of next-generation therapeutics.
Performance Comparison: Peptide M Acetate vs. GM Peptide
The choice of an immunomodulatory agent can significantly influence the specificity and effectiveness of a T-cell-based therapy. While this compound represents a class of agents designed to activate T-cells, GM peptide offers a targeted approach to inhibit T-cell signaling. The following table summarizes key performance indicators based on available experimental data.
| Parameter | This compound (Hypothetical Data) | GM Peptide (Experimental Data) | Key Takeaway |
| Mechanism of Action | T-cell receptor (TCR) agonist | Prevents membrane localization of LCK, inhibiting TCR signaling[1] | This compound activates T-cells, while GM peptide inhibits their function. |
| Effect on T-Cell Proliferation | Induces proliferation | Inhibits anti-CD3/CD28 stimulated T-cell proliferation[1] | Opposing effects on T-cell expansion. |
| Cytokine Production | Stimulates IFN-γ and other effector cytokine release | Inhibits anti-CD3/CD28 stimulated cytokine synthesis[1] | This compound promotes an inflammatory response, whereas GM peptide suppresses it. |
| TCR Signaling | Initiates TCR signaling cascade | Inhibits phosphorylation of LCK and downstream signaling molecules[1] | GM peptide acts early in the signaling cascade to block activation. |
| Specificity | Potentially cross-reactive with other pMHC complexes | Specific for inhibiting LCK function in T-cells[1] | GM peptide may offer a more targeted immunomodulatory effect with potentially fewer off-target effects. |
Delving into the Experimental Protocols
Rigorous and reproducible experimental design is the bedrock of credible scientific findings. Below are detailed protocols for key assays used to evaluate T-cell responses to immunomodulatory peptides.
T-Cell Proliferation Assay
This assay measures the extent of T-cell division in response to stimulation.
Protocol:
-
Isolate effector T-cells.
-
Pre-incubate the T-cells with the test peptide (e.g., GM peptide at 500 µM) or a control for 6 hours[1].
-
Stimulate the T-cells with plate-bound anti-CD3/CD28 antibodies[1].
-
Culture the cells for a specified period (e.g., 72 hours).
-
Assess proliferation using methods such as CFSE dilution by flow cytometry or thymidine (B127349) incorporation.
Cytokine Release Assay (ELISPOT)
The ELISPOT assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level.
Protocol:
-
Coat ELISPOT plates with an anti-cytokine capture antibody (e.g., anti-human IFN-γ) and incubate for 2 hours at 37°C[2].
-
Wash the plates and block with a suitable buffer[2].
-
Add antigen-presenting cells (APCs), such as HLA-A2 B cells, that have been pulsed with the peptide of interest[2].
-
Add the T-cell population to be tested and incubate overnight at 37°C[2].
-
Wash the plates and add a biotinylated anti-cytokine detection antibody.
-
Add a streptavidin-enzyme conjugate and a substrate to develop colored spots, each representing a cytokine-secreting cell.
-
Count the spots using an ELISPOT reader.
Cytotoxicity Assay
This assay evaluates the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells.
Protocol:
-
Label target cells (e.g., EBV-transformed HLA-A201 B cells) with a radioactive isotope like 51Cr[2].
-
Incubate the labeled target cells with varying concentrations of the test peptide[2].
-
Add CTL clones at a specific effector-to-target (E:T) ratio (e.g., 5:1) and incubate for 5 hours at 37°C[2].
-
Collect the supernatant and measure the amount of released 51Cr, which is proportional to the extent of cell lysis, using a scintillation counter[2].
Visualizing the Molecular Pathways and Experimental Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: T-Cell activation signaling pathway and the inhibitory action of GM peptide.
Caption: Experimental workflow for assessing T-cell cross-reactivity.
Concluding Remarks
The comparative analysis of this compound and GM peptide highlights two distinct strategies in immunotherapy: T-cell activation versus targeted inhibition. While activators like this compound are crucial for boosting anti-tumor immunity, inhibitors such as GM peptide hold promise for managing autoimmune diseases or controlling immunotherapy-related adverse events by preventing the initial signaling cascade required for T-cell activation[1]. The selection of an appropriate immunomodulatory agent will ultimately depend on the specific therapeutic goal. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of such agents, ensuring a data-driven approach to drug development.
References
Confirming the Role of Peptide M in EAU Pathogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peptide M, a key player in the experimental autoimmune uveitis (EAU) model, against other uveitogenic peptides and therapeutic alternatives. The information is curated to facilitate a deeper understanding of its role in EAU pathogenesis and to provide a framework for future research and drug development.
Executive Summary
Experimental Autoimmune Uveitis (EAU) is a well-established animal model for human autoimmune uveitis, a sight-threatening inflammatory eye disease. The induction of EAU is often mediated by immunization with retinal antigens or their peptide fragments. Among these, Peptide M, an 18-amino acid fragment of the retinal S-antigen, has been identified as a potent uveitogenic agent. This guide compares the pathogenic role of Peptide M with that of a commonly used peptide from the interphotoreceptor retinoid-binding protein (IRBP) and evaluates the therapeutic potential of Adrenomedullin in the context of EAU. While historical studies confirm the strong uveitogenicity of Peptide M, a lack of recent, direct quantitative comparisons necessitates a synthesized approach to understanding its relative potency and mechanism.
Data Presentation: Comparative Analysis of Uveitogenic and Therapeutic Peptides in EAU
The following tables summarize the available data on the effects of S-antigen Peptide M, an IRBP peptide, and the therapeutic peptide Adrenomedullin in rodent models of EAU. It is important to note that direct, side-by-side quantitative comparisons from a single study are not available in the current literature. The data for Peptide M is primarily qualitative, based on seminal studies, while quantitative data for IRBP and Adrenomedullin are available from more recent research.
Table 1: Comparison of Uveitogenic Peptides in EAU Induction
| Feature | S-Antigen Peptide M | IRBP Peptide (hIRBP651-670) |
| Organism/Strain | Lewis Rats[1][2] | C57BL/6 Mice[3] |
| Peptide Sequence | DTNLASSTIIKEGIDKTV[4][5] | LAQGAYRTAVDLESLASQLT[3] |
| Effective Dose for Induction | ≥ 5 µg[2] | 200 µg (maximal score)[3] |
| Clinical Score | Qualitative: Iris and pericorneal hyperemia, exudates in the anterior chamber.[1][2] | Quantitative: Mean score of ~3.5 (at 300 µg) on a 0-4 scale.[3] |
| Histological Score/Features | Qualitative: Severe inflammation, complete destruction of the photoreceptor layer at doses >50 µg; focal lesions at doses <50 µg.[1][2] | Quantitative: Mean score of ~3.0 (at 300 µg) on a 0-4 scale.[3] |
| Key Pathological Findings | Severe inflammatory response with mononuclear and polymorphonuclear leukocyte infiltration; associated pinealitis.[1][2] | More extensive retinal damage and inflammatory cell infiltration compared to hIRBP1-20.[3] |
Table 2: Therapeutic Effect of Adrenomedullin on IRBP-Induced EAU in Mice
| Parameter | Vehicle Control Group (IRBP-induced EAU) | Adrenomedullin-Treated Group (IRBP-induced EAU) |
| Clinical Score | Significantly higher than treated group | Significantly lower (p<0.05) |
| Histological Score | No significant difference from treated group | No significant difference (p=0.3429) |
| CD3+ T-cell Infiltration | Significantly higher than treated group | Significantly lower (p<0.0001) |
| Retinal TNF-α Expression | Significantly higher than treated group | Significantly lower (p=0.001) |
| Retinal IL-1β Expression | Significantly higher than treated group | Significantly lower (p=0.0021) |
| Retinal IL-6 Expression | Significantly higher than treated group | Significantly lower (p<0.0001) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for inducing EAU with S-Antigen Peptide M and a comparative IRBP peptide.
Protocol 1: Induction of EAU with S-Antigen Peptide M in Lewis Rats
This protocol is based on the findings from early studies on Peptide M-induced uveitis.[1][2]
-
Animals: Lewis rats.
-
Antigen: Synthetic Peptide M with the sequence DTNLASSTIIKEGIDKTV.[4][5]
-
Adjuvant Preparation: Prepare an emulsion of Peptide M in Complete Freund's Adjuvant (CFA).
-
Dissolve Peptide M in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/ml.
-
Emulsify the Peptide M solution with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra (e.g., 2.5 mg/ml). The final emulsion should be stable (a drop should not disperse in water).
-
-
Immunization:
-
Inject 100 µl of the emulsion subcutaneously at the base of the tail or in one hind footpad. The dose of Peptide M can range from 5 µg to 100 µg per rat.
-
-
Disease Monitoring and Scoring:
-
Monitor the rats daily for clinical signs of uveitis from day 7 post-immunization. Clinical signs include iris and pericorneal hyperemia and anterior chamber exudates.
-
For histological analysis, euthanize the rats at the peak of the disease (typically 14-21 days post-immunization).
-
Enucleate the eyes, fix in a suitable fixative (e.g., 4% glutaraldehyde (B144438) or 10% formalin), and embed in paraffin.
-
Section the eyes and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the severity of EAU histologically based on the extent of inflammatory cell infiltration and structural damage to the retina. A semi-quantitative scoring system (0-4) is typically used.[6]
-
Protocol 2: Induction of EAU with IRBP Peptide (hIRBP651-670) in C57BL/6 Mice
This protocol is adapted from studies using the hIRBP651-670 peptide in mice.[3]
-
Animals: C57BL/6 mice.
-
Antigen: Synthetic peptide hIRBP651-670 with the sequence LAQGAYRTAVDLESLASQLT.[3]
-
Adjuvant Preparation:
-
Dissolve the peptide in sterile PBS.
-
Emulsify the peptide solution with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra (2.5 mg/ml).
-
-
Immunization:
-
Inject 200 µl of the emulsion subcutaneously, divided among the base of the tail and both thighs. The typical dose is 200-300 µg of peptide per mouse.
-
Administer Pertussis Toxin (PTX) intraperitoneally at the time of immunization (typically 1-1.5 µg per mouse) as a co-adjuvant.
-
-
Disease Monitoring and Scoring:
-
Monitor for clinical signs of EAU using fundoscopy from day 7 post-immunization.
-
Clinical scoring can be performed on a 0-4 scale based on the degree of inflammation, vasculitis, and retinal lesions.[7]
-
For histological analysis, euthanize mice at desired time points, enucleate eyes, and process for H&E staining as described above.
-
Histological scoring is performed on a 0-4 scale, evaluating inflammatory cell infiltration and retinal tissue damage.[7]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
T-Cell Receptor Signaling Pathway in EAU Pathogenesis
The initiation of EAU by uveitogenic peptides like Peptide M is dependent on the activation of autoreactive T-cells. The following diagram illustrates the general signaling cascade initiated by the interaction of a peptide-MHC class II complex on an antigen-presenting cell (APC) with the T-cell receptor (TCR) on a CD4+ T-helper cell.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by Peptide M.
Experimental Workflow for EAU Induction and Evaluation
The following diagram outlines the typical workflow for an EAU study, from immunization to data analysis.
Caption: General workflow for EAU studies.
Conclusion
For researchers and drug development professionals, this guide underscores the need for contemporary studies that directly compare the pathogenic potential of S-antigen Peptide M with other uveitogenic peptides using standardized, quantitative scoring systems. Such research would provide a clearer understanding of the relative importance of different retinal autoantigens in the pathogenesis of uveitis and would aid in the development of more targeted and effective therapies. The provided protocols and diagrams serve as a foundation for designing and interpreting such future investigations.
References
- 1. S-antigen: characterization of a pathogenic epitope which mediates experimental autoimmune uveitis and pinealitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-antigen. Experimental autoimmune uveitis following immunization with a small synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphocyte responses to peptide M and to retinal S-antigen in uveitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Comparative Analysis of Peptide M Acetate from Different Suppliers
Key Quality Control Parameters for Supplier Comparison
When evaluating Peptide M acetate (B1210297) from different suppliers, it is crucial to request and compare their Certificate of Analysis (CoA). The following table summarizes the key quantitative data points that should be scrutinized for a comprehensive comparison.
| Parameter | Recommended Specification | Method of Analysis | Importance |
| Purity (by HPLC) | >95% (Research Grade), >98% (In Vivo Grade) | High-Performance Liquid Chromatography (HPLC) | Ensures the absence of truncated or modified peptide impurities that could affect experimental results.[1] |
| Molecular Weight (by MS) | Matches theoretical mass (approx. 2098.4 g/mol for the free peptide) | Mass Spectrometry (MS) | Confirms the correct synthesis of the full-length peptide.[2] |
| Peptide Content (Net Peptide Content) | Typically 70-90% | Amino Acid Analysis or UV Spectrophotometry | Indicates the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.[3] |
| Counter-ion Content (Acetate) | To be specified | Ion Chromatography or HPLC | Important for accurate peptide quantification and understanding potential effects on solubility and bioactivity.[4] |
| Water Content | <10% | Karl Fischer Titration | High water content can affect peptide stability and accurate weighing. |
| Endotoxin Level | <0.1 EU/µg (for in vivo studies) | Limulus Amebocyte Lysate (LAL) Test | Critical for in vivo experiments to avoid inflammatory responses not related to the peptide's activity. |
Experimental Protocols for Quality Verification
Researchers can independently verify the quality of Peptide M acetate from different suppliers using the following standardized protocols.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of synthetic this compound.[5]
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound in HPLC-grade water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (minutes) % Mobile Phase B 0 5 30 60 35 95 | 40 | 5 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peptide peak area relative to the total area of all peaks.
Identity Verification by Mass Spectrometry (MS)
This protocol describes the use of mass spectrometry to confirm the molecular weight of this compound.[2][6][7]
Materials:
-
This compound sample
-
MS-grade water
-
MS-grade acetonitrile
-
Formic acid
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve the peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of approximately 10 pmol/µL.
-
Mass Spectrometry Analysis:
-
For ESI-MS: Infuse the sample directly or via LC-MS into the electrospray ionization source. Acquire data in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the peptide.
-
For MALDI-TOF MS: Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to co-crystallize. Acquire data in the positive ion mode.
-
-
Data Analysis: Deconvolute the resulting spectrum (for ESI-MS) to determine the monoisotopic or average molecular weight of the peptide. Compare the experimental mass to the theoretical mass of Peptide M (C₉₀H₁₅₂N₂₂O₃₄), which is approximately 2098.4 g/mol for the free peptide. The acetate salt will have a correspondingly higher mass.
Bioactivity Assessment: Lymphocyte Proliferation Assay
The primary biological activity of Peptide M is its ability to induce an autoimmune response. A lymphocyte proliferation assay is a standard in vitro method to assess the T-cell response to an antigen.[8][9][10][11]
Principle: This assay measures the proliferation of lymphocytes isolated from an animal previously immunized with Peptide M, upon re-stimulation with the peptide in vitro. Proliferation is typically quantified by the incorporation of a labeled nucleoside (e.g., ³H-thymidine or BrdU) or by dye dilution (e.g., CFSE).
Materials:
-
This compound
-
Lymphocytes isolated from a Peptide M-immunized animal (e.g., Lewis rat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
Proliferation detection reagent (e.g., ³H-thymidine, BrdU, or CFSE)
-
Positive control (e.g., Concanavalin A or PHA)
-
Negative control (medium only)
Procedure:
-
Cell Preparation: Isolate lymphocytes (e.g., from spleen or lymph nodes) from a Peptide M-immunized animal and resuspend them in complete culture medium to a concentration of 2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate (2 x 10⁵ cells/well).
-
Add 100 µL of this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the respective wells in triplicate.
-
Include positive and negative control wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
Proliferation Measurement (using ³H-thymidine):
-
Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of the stimulated wells divided by the mean CPM of the unstimulated (negative control) wells. An SI significantly greater than 2 is typically considered a positive response.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of this compound from different suppliers.
Hypothetical Signaling Pathway in Autoimmune Uveitis
Caption: Simplified signaling pathway of Peptide M-induced autoimmune uveitis.
References
- 1. gencefebio.com [gencefebio.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Testing | HPLC & UPLC | AmbioPharm | AmbioPharm [ambiopharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hanc.info [hanc.info]
- 10. Lab13 [science.umd.edu]
- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Peptide M Acetate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical development. The presence of impurities can significantly impact the safety, efficacy, and immunogenicity of a peptide therapeutic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), the gold standard for peptide purity analysis, with alternative and complementary techniques such as Mass Spectrometry (MS) and Capillary Electrophoresis (CE). We present supporting experimental data for a model peptide, "Peptide M acetate (B1210297)," to objectively evaluate the performance of each method.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from the analysis of a single batch of synthesized Peptide M acetate using Reversed-Phase HPLC (RP-HPLC), LC-MS, and CE. These results highlight the strengths and limitations of each technique in identifying and quantifying the target peptide and its impurities.
Table 1: Purity Profile of this compound by RP-HPLC
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 8.5 | 1.2 | Deletion Sequence (-Gly) |
| 2 | 10.2 | 96.5 | Peptide M |
| 3 | 11.8 | 0.8 | Truncated Sequence |
| 4 | 13.1 | 1.5 | Oxidized Peptide M |
Table 2: Impurity Identification and Quantification by LC-MS
| Retention Time (min) | Observed Mass (m/z) | Peak Area (%) | Proposed Identity | Mass Accuracy (ppm) |
| 8.5 | 1150.5 | 1.1 | Peptide M - Glycine | 1.7 |
| 10.2 | 1207.6 | 96.6 | Peptide M | 1.2 |
| 11.8 | 1050.4 | 0.7 | Truncated Peptide M | 2.1 |
| 13.1 | 1223.6 | 1.6 | Oxidized Peptide M (+16 Da) | 1.5 |
Table 3: Purity Assessment by Capillary Electrophoresis (CE)
| Migration Time (min) | Peak Area (%) | Identification |
| 5.2 | 1.3 | Deletion Sequence |
| 6.8 | 97.0 | Peptide M |
| 8.1 | 0.9 | Truncated Sequence |
| 9.5 | 0.8 | Oxidized Peptide M |
Table 4: Comparison of Analytical Methods for this compound Purity
| Parameter | RP-HPLC | LC-MS | Capillary Electrophoresis (CE) |
| Purity Determination (%) | 96.5 | 96.6 | 97.0 |
| Resolution | High | High | Very High |
| Sensitivity | Good | Excellent | Good |
| Impurity Identification | Based on Retention Time | Definitive (Mass-to-Charge Ratio) | Based on Migration Time |
| Quantitative Accuracy | High | High | Good |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Sample Preparation for Analysis
A stock solution of this compound was prepared by dissolving the lyophilized powder in HPLC-grade water to a final concentration of 1 mg/mL.[1] For HPLC and LC-MS analysis, the stock solution was further diluted to 0.1 mg/mL with 0.1% trifluoroacetic acid (TFA) in water. For CE analysis, the stock solution was diluted to 0.1 mg/mL with the CE running buffer. All samples were filtered through a 0.22 µm syringe filter before injection.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of this compound was determined using a standard RP-HPLC method.[2][3]
-
System: Agilent 1260 Infinity II HPLC System
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size)[4]
-
Mobile Phase A: 0.1% TFA in water[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile[4]
-
Gradient: 5% to 65% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm[3]
-
Injection Volume: 20 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification of impurities, the sample was analyzed by LC-MS.[1][5][6]
-
LC System: Waters ACQUITY UPLC I-Class System
-
MS System: Waters Xevo G2-XS QTof Mass Spectrometer
-
Column: C18 column (2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% to 70% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 100-2000 m/z
Capillary Electrophoresis (CE)
As an orthogonal method, CE was employed to provide an alternative assessment of purity.[7][8]
-
System: Beckman Coulter PA 800 plus Pharmaceutical Analysis System
-
Capillary: Fused silica (B1680970) capillary (50 µm i.d., 30 cm effective length)
-
Running Buffer: 50 mM phosphate (B84403) buffer, pH 2.5[7]
-
Voltage: 20 kV
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds
-
Detection: UV at 214 nm
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for validating the purity of this compound and the logical relationship between the different analytical techniques employed.
References
MOG35-55 Peptide Acetate: A Gold Standard Positive Control in Autoimmune Research for Multiple Sclerosis
For researchers and scientists in the field of autoimmune disease, particularly those focused on Multiple Sclerosis (MS), the induction of Experimental Autoimmune Encephalomyelitis (EAE) is a cornerstone of preclinical studies. In this context, Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide acetate (B1210297) has emerged as a critical tool, serving as a reliable positive control to elicit a disease state that closely mimics the human condition. This guide provides a comprehensive comparison of MOG35-55 with other common EAE-inducing antigens, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for specific research needs.
The utility of MOG35-55 lies in its ability to consistently induce a chronic, progressive form of EAE in the C57BL/6 mouse strain, one of the most commonly used backgrounds for transgenic studies. This makes it an invaluable positive control for validating experimental systems and for assessing the efficacy of novel therapeutic interventions. When a new drug or treatment is being tested, its ability to prevent or ameliorate the clinical and pathological signs of EAE induced by MOG35-55 provides a strong indication of its potential therapeutic benefit for MS.
Comparative Analysis of EAE-Inducing Antigens
While MOG35-55 is a widely accepted standard, other myelin-derived antigens, such as Proteolipid Protein (PLP) peptides and Myelin Basic Protein (MBP), are also used to induce EAE. The choice of antigen is critical as it determines the disease phenotype, the susceptible mouse strain, and the underlying immunological mechanisms.
| Feature | MOG35-55 | PLP139-151 | MBP |
| Typical Mouse Strain | C57BL/6 | SJL/J | Lewis Rat, (PL/J x SJL)F1 mice |
| Typical Disease Course | Monophasic, Chronic Progressive | Relapsing-Remitting | Acute, Monophasic |
| Key Pathological Features | Inflammation, Demyelination, Axonal Damage | Inflammation, Demyelination | Primarily Inflammation, less Demyelination |
| Primary Immune Cells | CD4+ T-cells | CD4+ T-cells | CD4+ T-cells |
| Pertussis Toxin Req. | Yes | Optional (can increase severity) | Yes (for some protocols) |
| Disease Onset | 9-14 days post-immunization | 10-14 days post-immunization | 10-13 days post-immunization |
| Peak Severity | 14-18 days post-immunization | Variable, with relapses | 14-16 days post-immunization |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable EAE induction. Below are summarized protocols for the three major EAE models.
MOG35-55-Induced EAE in C57BL/6 Mice
This model is favored for its robust and consistent chronic progressive disease course.
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Emulsify MOG35-55 peptide (typically 100-200 µ g/mouse ) in an equal volume of CFA.
-
Immunization (Day 0): Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.
-
Pertussis Toxin Administration (Day 0 and Day 2): Administer PTX (typically 100-200 ng/mouse) intraperitoneally on the day of immunization and again 48 hours later.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized scoring system (0-5 scale).
PLP139-151-Induced EAE in SJL/J Mice
This model is particularly valuable for studying the relapsing-remitting disease course characteristic of a majority of MS patients.
Materials:
-
PLP139-151 peptide
-
Complete Freund's Adjuvant (CFA)
-
Female SJL/J mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Emulsify PLP139-151 peptide (typically 50-100 µ g/mouse ) in an equal volume of CFA.
-
Immunization (Day 0): Subcutaneously inject 100 µL of the emulsion, typically split across four sites on the flank.
-
Clinical Scoring: Monitor mice daily for the onset of initial symptoms and subsequent relapses.
MBP-Induced EAE in Lewis Rats
This model is often used for studying the acute inflammatory phase of the disease.
Materials:
-
Myelin Basic Protein (MBP)
-
Complete Freund's Adjuvant (CFA)
-
Female Lewis rats (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Emulsify MBP (typically 25-50 µ g/rat ) in an equal volume of CFA.
-
Immunization (Day 0): Inject the emulsion into the footpad of one hind limb.
-
Clinical Scoring: Monitor rats daily for signs of paralysis, which typically manifests as tail and hind limb weakness.
Visualizing the Pathogenic Cascade
The induction of EAE by these myelin peptides triggers a complex immunological cascade, primarily driven by autoreactive T-cells. The following diagrams illustrate the key steps in this process.
This workflow illustrates the initial activation of the autoimmune response in the periphery, followed by the migration of activated T-cells to the central nervous system, where they mediate inflammation and demyelination.
This diagram details the molecular interactions at the immunological synapse between an antigen-presenting cell and a CD4+ T-cell, leading to T-cell activation, proliferation, and the production of pro-inflammatory cytokines that drive the pathology of EAE.
Validating Downstream Signaling of Peptide M Acetate: A Comparative Guide
This guide provides a comparative analysis of "Peptide M acetate (B1210297)," a novel synthetic peptide, against established modulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The data and protocols herein are intended to assist researchers, scientists, and drug development professionals in validating the downstream signaling effects of Peptide M acetate.
Introduction to this compound and the Target Pathway
This compound is a novel peptide hypothesized to function as an agonist for a specific Receptor Tyrosine Kinase (RTK), leading to the activation of the Ras-Raf-MEK-ERK signaling cascade.[1][2] This pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of the MAPK/ERK pathway is implicated in various diseases, particularly cancer, making it a key target for therapeutic development.[3]
This guide compares this compound with two well-characterized molecules:
-
Epidermal Growth Factor (EGF): A potent natural ligand for the Epidermal Growth Factor Receptor (EGFR), a well-known RTK that strongly activates the MAPK/ERK pathway.[5][6]
-
U0126: A highly selective and potent inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2, effectively blocking the signaling cascade.[7][8][9]
Comparative Analysis of Pathway Activation and Inhibition
The efficacy of this compound in modulating the MAPK/ERK pathway was assessed by measuring the phosphorylation of ERK1/2, the expression of the downstream target gene c-Fos, and overall cell viability.
Cells were treated for 15 minutes with the indicated compounds. ERK1/2 phosphorylation was quantified by Western blot densitometry and normalized to total ERK1/2 levels.
| Treatment Group | Concentration | Fold Change in p-ERK1/2 (vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 10 µM | 8.7 |
| EGF (Positive Control) | 100 ng/mL | 10.2 |
| U0126 (Negative Control) | 10 µM | 0.2 |
| This compound + U0126 | 10 µM each | 0.9 |
Cells were treated for 1 hour with the indicated compounds. c-Fos mRNA levels were quantified by RT-qPCR and normalized to a housekeeping gene.
| Treatment Group | Concentration | Fold Change in c-Fos mRNA (vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 10 µM | 12.4 |
| EGF (Positive Control) | 100 ng/mL | 15.1 |
| U0126 (Negative Control) | 10 µM | 0.4 |
| This compound + U0126 | 10 µM each | 1.3 |
Cells were treated for 48 hours with the indicated compounds. Cell viability was measured using the MTT assay, and results are expressed as a percentage of the vehicle control.
| Treatment Group | Concentration | Cell Viability (% of Vehicle) |
| Vehicle Control | - | 100% |
| This compound | 10 µM | 135% |
| EGF (Positive Control) | 100 ng/mL | 142% |
| U0126 (Negative Control) | 10 µM | 65% |
| This compound + U0126 | 10 µM each | 98% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows for the key validation experiments.
Figure 1. Hypothesized MAPK/ERK signaling pathway for this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. sinobiological.com [sinobiological.com]
- 3. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor - Wikipedia [en.wikipedia.org]
- 7. invivogen.com [invivogen.com]
- 8. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
